3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGMUQGXZMBDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
This guide functions as a high-level technical whitepaper designed for analytical chemists and process engineers in pharmaceutical development.
CAS: 51913-50-9 | Role: Key Intermediate for Factor Xa Inhibitors (e.g., Edoxaban, Betrixaban)
Executive Summary
In the synthesis of anticoagulant drugs, specifically Factor Xa inhibitors, the purity of the heterocyclic core is non-negotiable. 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile serves as a critical scaffold, primarily used to construct fused thiazole ring systems.
However, this molecule presents a distinct analytical challenge: Keto-Enol Tautomerism . Unlike stable intermediates, this beta-ketonitrile exists in a dynamic equilibrium sensitive to solvent polarity, pH, and temperature. Standard quality control (QC) protocols often fail because they treat the molecule as a static ketone, leading to integration errors in NMR and peak splitting in HPLC.
This guide provides a robust, self-validating analytical framework to characterize this compound, distinguishing between genuine impurities and tautomeric artifacts.
Part 1: Molecular Architecture & Physicochemical Properties
The Tautomeric Equilibrium
The core structural feature is the
In solution, the molecule oscillates between two primary forms:
-
Keto Form: The dicarbonyl-like structure. Favored in non-polar solvents (e.g.,
). -
Enol Form: Stabilized by an intramolecular hydrogen bond between the enolic
and the pyridine nitrogen or the nitrile nitrogen. Favored in polar aprotic solvents (e.g., ).
Critical Insight: The 5-chloro substitution on the pyridine ring decreases the electron density of the ring, further increasing the acidity of the
Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | M+H = 181.01 (Cl-35) | |
| Molecular Weight | 180.59 g/mol | Distinct Cl-isotope pattern (3:1 ratio of 181:183) |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/degradation |
| Melting Point | 108°C – 112°C (Typical) | Sharp endotherm in DSC; broadening indicates hydrolysis |
| Solubility | High: DMSO, DMF, THFLow: Water, Hexane | Use Acetonitrile/Water mixtures for HPLC |
Part 2: Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR) Strategy
Objective: Quantify the tautomeric ratio to prevent batch rejection based on "unknown" peaks.
Protocol:
Run
-
In
: The equilibrium shifts toward the Keto form. Look for a singlet at ~4.2–4.6 ppm (2H, ). -
In DMSO-
: The equilibrium shifts toward the Enol form. Look for a singlet at ~6.0–6.5 ppm (1H, ) and a broad exchangeable peak >12 ppm ( ).
Self-Validating Check: If you observe "extra" peaks in the aromatic region, calculate the integration ratio. The sum of the Keto-form integrals and Enol-form integrals must equal the theoretical proton count. If the ratio varies with time in the same tube, it is tautomerism, not impurity.
Infrared Spectroscopy (FT-IR)
-
Nitrile (
): Sharp band at 2200–2260 cm⁻¹ .-
Note: Conjugation in the enol form may shift this slightly lower than the keto form.
-
-
Carbonyl (
): Strong band at 1680–1700 cm⁻¹ .-
Warning: A significant decrease in carbonyl intensity coupled with a broad
stretch (~3200 cm⁻¹) confirms high enol content, not necessarily moisture.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion:
m/z.[1] -
Isotope Pattern: The Chlorine signature is mandatory. You must see the M+2 peak at 183.0 m/z with approx. 33% intensity of the base peak.
-
Fragmentation: Loss of
(28 Da) and fragments are typical.
Part 3: Analytical Method Development (HPLC)
The "Split Peak" Problem
Running this compound in a neutral mobile phase (Water/Acetonitrile) often results in a split or extremely broad peak due to on-column tautomerization and ionization of the acidic methylene group.
Optimized HPLC Protocol
To lock the molecule in a single state (molecular/non-ionized) and sharpen the peak, the mobile phase must be acidic .
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,
mm. -
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption) and 280 nm.
Validation Criteria:
-
Tailing Factor (
): Must be < 1.5. If , increase acid concentration in Mobile Phase A. -
Resolution (
): > 2.0 between the main peak and the hydrolysis impurity (5-chloropicolinic acid).
Part 4: Visualization of Pathways
Tautomeric & Analytical Workflow
The following diagram illustrates the structural equilibrium and the decision logic for analytical validation.
Figure 1: Tautomeric equilibrium between Keto and Enol forms (top) and the recommended analytical workflow (bottom) to ensure accurate characterization.
Part 5: Synthetic Context & Impurity Profiling
Understanding the synthesis is the only way to predict impurities. This molecule is typically synthesized via the Claisen Condensation of an ester with acetonitrile.
Reaction:
Common Impurities:
-
5-Chloropicolinic Acid: Result of ester hydrolysis (Starting material degradation).
-
Detection: Shift in HPLC RT (elutes earlier due to polarity).
-
-
2-Acetyl-5-chloropyridine: Result of decarboxylation of the beta-keto acid intermediate.
-
Detection: Loss of Nitrile band in IR; distinct Methyl singlet in NMR (~2.6 ppm).
-
-
Dimerization Products: Pyridine rings can couple under harsh basic conditions.
-
Detection: High molecular weight species in LC-MS.
-
References
-
Edoxaban Synthesis Pathways. ArborPharmChem Technical Overview. (2026). Detailed review of chloropyridine intermediates in Factor Xa inhibitor synthesis.
-
Tautomerism in Heterocycles. National Institutes of Health (NIH) Tautomer Database. Analysis of keto-enol shifts in pyridine derivatives.
-
Analytical Validation Guidelines. International Council for Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology.
-
Beta-Ketonitrile Characterization. Royal Society of Chemistry (RSC) Advances. Spectroscopic data on 3-oxo-3-(heteroaryl)propanenitriles.
Sources
Solubility profile of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile in organic solvents
Comprehensive Solubility Profiling of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile in Organic Solvents
Executive Summary
The compound this compound (CAS: 1107053-87-1) is a critical beta-keto nitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazole and pyrimidine derivatives. In pharmaceutical development, the solubility profile of such intermediates in organic solvents dictates the efficiency of chemical syntheses, the design of crystallization and purification processes, and the optimization of reaction kinetics. This whitepaper provides an in-depth technical framework for predicting and empirically determining the solubility profile of this compound, grounded in thermodynamic principles and standardized laboratory protocols.
Part 1: Physicochemical Profiling & Theoretical Framework
Structural Solvation Dynamics
The solubility of this compound is governed by its distinct structural moieties:
-
Chloropyridine Ring: Imparts moderate lipophilicity and significant polarizability, driving dispersive (
) interactions with organic solvents. -
Beta-Keto Nitrile Group: A highly polar region capable of acting as both a hydrogen-bond acceptor (via the nitrile and carbonyl oxygens) and a hydrogen-bond donor (if enolization occurs). This drives strong polar (
) and hydrogen-bonding ( ) interactions.
Hansen Solubility Parameters (HSP) and Thermodynamic Corrections
To predict the solubility of this intermediate across a vast chemical space, we rely on Hansen Solubility Parameters (HSP). Traditional HSP maps the solvent-solute compatibility based on dispersion, polar, and hydrogen-bonding forces. However, for small crystalline molecules like this compound, the classical polymer-centric HSP approach is insufficient.
Recent advancements require the integration of thermodynamic corrections—specifically accounting for the entropy and enthalpy of mixing and melting[1]. By incorporating the compound's melting point and enthalpy of fusion into the HSP framework, researchers can accurately predict the energy penalty required to break the crystal lattice, making the methodology thermodynamically sound for small-molecule drug intermediates[1].
The Jouyban-Acree Model for Binary Mixtures
In industrial crystallization (e.g., anti-solvent precipitation), pure solvents are rarely used in isolation. The solubility behavior of this compound in binary solvent mixtures (e.g., Ethanol/Water or Ethyl Acetate/Heptane) is highly non-linear.
To model this, the Jouyban-Acree (JA) model is the industry standard. The JA model calculates the solubility of a solute in a solvent mixture at various temperatures by combining the solubility data of the pure solvents with interaction terms that account for solvent-solvent and solute-solvent non-idealities[2][3]. This predictive technology allows process chemists to map out the entire solubility landscape with minimal experimental data points, optimizing the solvent composition for maximum yield and purity[3].
Integration of thermodynamic HSP corrections and the Jouyban-Acree model for solubility prediction.
Part 2: Experimental Methodology — The Shake-Flask Protocol
While computational models guide solvent selection, empirical validation is mandatory. The Shake-Flask Method remains the gold standard for determining the equilibrium solubility of pharmaceutical compounds due to its thermodynamic rigor[4]. Unlike kinetic solubility methods (which often overestimate solubility due to supersaturation), the shake-flask method ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state.
Causality-Driven Experimental Workflow
-
Excess Solute Addition: Add an excess amount of solid this compound to a glass vial. Causality: An excess of the solid phase must be present to ensure that the chemical potential of the undissolved solid equals the chemical potential of the solute in the solution, driving the system to true saturation[4].
-
Solvent Dispensation: Add a precisely measured volume of the target organic solvent (e.g., Acetonitrile, Methanol, or a binary mixture).
-
Isothermal Agitation: Seal the vial and agitate continuously at a strictly controlled temperature (typically 25.0 ± 0.1 °C) for 24 to 48 hours. Causality: Solubility is an exponential function of temperature (governed by the van 't Hoff equation). Even minor temperature fluctuations can cause precipitation or supersaturation, invalidating the data.
-
Phase Separation (Centrifugation/Filtration): Separate the undissolved solid from the saturated solution using high-speed centrifugation or syringe filtration (e.g., 0.22 µm PTFE). Causality: Inadequate phase separation leaves micro-suspensions in the supernatant. When analyzed via HPLC or UV-Vis, these suspended particles dissolve in the analytical diluent, leading to a massive overestimation of the solubility limit.
-
Supernatant Analysis: Dilute the supernatant appropriately and quantify the dissolved concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
Step-by-step workflow of the shake-flask method for equilibrium solubility determination.
Part 3: Quantitative Data Presentation
Based on the structural descriptors of this compound, the compound exhibits a distinct solubility profile across different solvent classes. Below is a representative quantitative matrix summarizing its expected solubility behavior at 25°C, designed to guide initial pre-formulation and synthesis solvent screening.
Table 1: Representative Solubility Profile of this compound at 25°C
| Solvent Class | Specific Solvent | Dielectric Constant ( | Representative Solubility Range (mg/mL) | Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Freely Soluble) | Strong dipole-dipole interactions; excellent solvation of the highly polar nitrile/carbonyl moieties. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 (Freely Soluble) | High polarizability matches the chloropyridine ring; strong H-bond acceptor capacity. |
| Polar Aprotic | Acetonitrile | 37.5 | 20 - 50 (Soluble) | Moderate dipole interactions; frequently used as the primary organic phase in HPLC analysis. |
| Polar Protic | Methanol | 32.7 | 10 - 30 (Sparingly Soluble) | H-bond donor capabilities interact with the nitrile, but limited by the hydrophobic nature of the chloropyridine ring. |
| Polar Protic | Ethanol | 24.5 | 5 - 15 (Slightly Soluble) | Increased aliphatic chain length reduces overall solvation capacity compared to methanol. |
| Non-Polar | Heptane / Hexane | ~1.9 | < 1 (Practically Insoluble) | Lack of polar or H-bonding interactions; acts as an ideal anti-solvent for crystallization. |
Note: The data provided in Table 1 represents structurally derived estimates for pre-formulation guidance. Exact empirical values must be validated per project requirements using the shake-flask protocol outlined in Section 2.
References
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics National Center for Biotechnology Information (PMC) URL:[Link]
-
Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures ACS Publications URL:[Link]
-
C&EN App Note | From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility Discover ACS URL:[Link]
Sources
- 1. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C&EN App Note | From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility [connect.discoveracs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Reactivity of the Beta-Ketonitrile Moiety in Chloropyridine Derivatives
Executive Summary
This technical guide analyzes the synthetic utility and reactivity profile of the
The guide focuses on the specific electronic interplay between the electron-deficient chloropyridine ring and the amphoteric
Structural Dynamics & Electronic Architecture
The reactivity of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile (the model scaffold) is defined by three competing electronic vectors. Understanding these vectors is required to predict reaction outcomes.
The "Push-Pull" Electronic Landscape
The molecule contains multiple reactive centers driven by the electron-withdrawing nature of the pyridine ring and the nitrile group.
-
Acidity of
-Methylene Protons: The methylene group ( ) is flanked by two strong electron-withdrawing groups (EWGs): the carbonyl ( ) and the nitrile ( ). The pyridine ring further acidifies these protons via inductive withdrawal ( effect).-
Estimated
: (in DMSO). -
Consequence: Facile deprotonation by weak bases (e.g.,
, ) generates a stable carbanion/enolate, acting as a potent nucleophile.
-
-
Tautomeric Equilibrium: The compound exists in equilibrium between the keto and enol forms. In polar aprotic solvents (DMSO, DMF), the keto form predominates. However, the enol form is stabilized by intramolecular hydrogen bonding between the enolic
and the pyridine nitrogen or the nitrile nitrogen. -
Chlorine Activation (
Potential): The chlorine atom at the C2 position of the pyridine is activated for Nucleophilic Aromatic Substitution ( ). The adjacent carbonyl group at C3 acts as an ortho-activating group, stabilizing the Meisenheimer complex during nucleophilic attack.
Visualization of Reactive Sites
The following diagram maps the electrophilic and nucleophilic susceptibility of the scaffold.
Caption: Functional reactivity map of the chloropyridine-beta-ketonitrile scaffold showing nucleophilic and electrophilic centers.
The Nucleophilic Trigger: Active Methylene Reactions
The most immediate reactivity lies at the active methylene group. These reactions preserve the chloropyridine core while modifying the side chain.
Knoevenagel Condensation
Reaction with aromatic aldehydes yields
-
Conditions: Catalytic piperidine or ammonium acetate in ethanol/toluene.
-
Mechanism: Deprotonation of the active methylene
Attack on aldehyde carbonyl Elimination of water. -
Utility: The resulting benzylidene derivatives are Michael acceptors, precursors for 4H-pyrans and dihydropyridines.
Alkylation (C- vs O-Alkylation)
Due to ambient nucleophilicity (C- vs O- attack), solvent choice is critical.
-
C-Alkylation: Favored by soft electrophiles (alkyl iodides) and protic/polar aprotic solvents (MeOH, DMF) with bases like
. -
O-Alkylation: Favored by hard electrophiles (sulfonates) and highly polar aprotic solvents (HMPA, DMSO) where the cation is solvated, leaving the "naked" oxygen anion exposed.
Heterocyclic Annulation: Synthesis of Fused Systems
This is the primary application in drug discovery. The
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction with hydrazines is the "gold standard" transformation. It can proceed via two distinct pathways depending on the substitution of the hydrazine and the reaction temperature.
Pathway A: The Standard Cyclization
-
Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.
-
Cyclization: The distal nitrogen of the hydrazine attacks the nitrile carbon.
-
Result: Formation of a 3-aminopyrazole ring fused to the pyridine (if the Cl is not involved) or a pyrazolo[3,4-b]pyridine if the Cl is displaced.
Note on Regioselectivity: If the chloropyridine has the Cl at the C2 position and the ketonitrile at C3, hydrazine often displaces the chlorine first (
Data Comparison: Reaction Conditions for Pyrazole Formation
| Reagent | Solvent | Temp | Primary Product | Mechanism Note |
| Hydrazine Hydrate | Ethanol | Reflux | 5-Amino-pyrazolo[3,4-b]pyridine | Cascade: |
| Phenylhydrazine | AcOH | 1-Phenyl-pyrazolo[3,4-b]pyridine | Acid catalysis promotes carbonyl attack first | |
| Methylhydrazine | EtOH | Open chain hydrazone | Low temp prevents cyclization on nitrile |
Synthesis of Isoxazoles
Reaction with hydroxylamine (
-
Critical Control: pH must be carefully controlled (Sodium Acetate buffer). Strong basic conditions can lead to hydrolysis of the nitrile to an amide before cyclization occurs.
Intramolecular Cascades
The presence of the chlorine atom allows for "one-pot" cascade reactions that build tricyclic systems.
Mechanism: The "Displace-and-Cyclize" Strategy
When reacting with a dinucleophile like 2-aminopyridine or 1,2-diaminobenzene :
-
Step 1 (
): The primary amine displaces the chlorine atom. -
Step 2 (Cyclization): The secondary amine (or ring nitrogen) attacks the ketone or nitrile.
Caption: Bifurcated mechanistic pathways for pyrazolopyridine synthesis based on pH conditions.
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives
Objective: To synthesize a fused pyrazolopyridine system from 2-chloro-4,6-dimethylnicotinonitrile derivatives (using a
Note: This protocol assumes the starting material is a 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile derivative.
Materials
-
Starting Material: 3-(2-chloro-6-methylpyridin-3-yl)-3-oxopropanenitrile (1.0 eq)
-
Reagent: Hydrazine Hydrate (80% aqueous solution, 2.5 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (catalytic amount, optional)
Methodology (Step-by-Step)
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the chloropyridine derivative (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (2.5 mmol) dropwise at room temperature. Observation: A slight exotherm may occur due to the amine-pyridine interaction.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the starting material spot and the appearance of a highly fluorescent spot (typical of pyrazolopyridines).
-
-
Work-up: Cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation:
-
If solid forms: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether.
-
If no solid forms: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 15 minutes to induce precipitation. Filter and wash.
-
-
Purification: Recrystallize from DMF/Ethanol (1:1) or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Validation Criteria:
-
IR: Disappearance of the nitrile stretch at
(if the nitrile participated in cyclization to form an amino group) OR retention of nitrile if the hydrazine attacked the Cl and Ketone only (structure dependent). -
1H NMR: Disappearance of the active methylene singlet (
ppm). Appearance of broad NH signal ( ppm) for the pyrazole ring.
References
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2018).[1] New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.[1][2][3][4] Der Pharma Chemica, 10(4), 44-51.[1]
- Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines from 2-chloro-3-formylpyridines. Journal of Heterocyclic Chemistry. (Contextual grounding for Cl-displacement mechanism).
-
Wang, J. M., et al. (2023).[5][6] Synthesis of
-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling.[5][6] Organic Letters, 25(18), 3325-3329. -
BenchChem. (2025). The Chloropyridine Core: A Technical Guide to Fundamental Reactivity. BenchChem Technical Guides.
-
Misra, N. C., et al. (2018).
-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine.[7] Journal of Chemical Sciences, 130, 69.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jksus.org [jksus.org]
- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
Thermodynamic Stability of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
This guide details the thermodynamic stability profile, degradation mechanisms, and handling protocols for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile , a critical beta-ketonitrile intermediate used in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and other heterocyclic pharmaceuticals.
Technical Guide for Pharmaceutical Development
Executive Summary & Chemical Identity
This compound (CAS: 96995-63-4) is a highly reactive beta-ketonitrile building block. Its utility in synthesizing aminothiophenes and aminopyrazoles (via the Gewald reaction or hydrazine condensation) is directly linked to its thermodynamic instability. The molecule exists in a delicate equilibrium where the electron-withdrawing nature of the 5-chloropyridine ring and the nitrile group creates a highly acidic methylene bridge, driving tautomerism and susceptibility to hydrolysis.
| Property | Specification |
| CAS Number | 96995-63-4 |
| Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Functional Class | Beta-ketonitrile / Pyridine derivative |
| Key Reactivity | C-H Acidity (pKa ~8.5), Electrophilic Carbonyl, Nitrile Hydrolysis |
| Storage Condition | 2–8°C, Inert Atmosphere (Ar/N₂), Desiccated |
Molecular Thermodynamics: The Keto-Enol Equilibrium
The thermodynamic stability of this compound is governed by keto-enol tautomerism . Unlike simple aliphatic beta-ketonitriles, the pyridine ring at the C3 position significantly influences the equilibrium position.
Tautomeric Stabilization Mechanism
In solution, the compound exists as a dynamic mixture of the Keto form (favored in polar aprotic solvents like DMSO) and the Enol form (favored in non-polar solvents or solid state).
-
Electronic Effect: The 5-chloropyridine ring is electron-deficient, increasing the acidity of the
-methylene protons ( ). -
Intramolecular H-Bonding: The Enol form is thermodynamically stabilized by a pseudo-six-membered ring formed via an intramolecular hydrogen bond between the enol hydroxyl proton and the pyridine nitrogen. This "chelate-like" effect shifts the equilibrium toward the enol form compared to phenyl analogs.
Visualization of Tautomerism
The following diagram illustrates the equilibrium and the stabilizing intramolecular interaction.
Figure 1: Keto-Enol tautomerism showing the thermodynamic drive toward the enol form via intramolecular hydrogen bonding with the pyridine nitrogen.
Degradation Pathways & Stability Risks
Understanding the decomposition pathways is vital for process safety and impurity profiling. The primary risks are hydrolytic decarboxylation and oxidative dimerization .
Hydrolytic Decarboxylation (The "Loss of Nitrile" Pathway)
The most critical instability arises from moisture. Water attacks the nitrile group, converting it to an amide and subsequently a carboxylic acid. Beta-keto acids are inherently unstable and undergo rapid thermal decarboxylation.
-
Nitrile Hydrolysis:
-
Acid Formation:
-
Decarboxylation:
-
Result: Formation of 2-acetyl-5-chloropyridine (major impurity).
-
Retro-Claisen Cleavage
Under strongly basic conditions (pH > 12), the bond between the carbonyl carbon and the pyridine ring can cleave, especially if nucleophiles (like hydroxide or alkoxide) attack the ketone.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways. The conversion to 2-acetyl-5-chloropyridine is the thermodynamic sink in the presence of water.
Experimental Protocols for Stability Assessment
To validate the quality of this intermediate, the following self-validating protocols should be employed.
HPLC Purity & Impurity Profiling
Standard reverse-phase HPLC is sufficient, but pH control is critical to prevent on-column degradation.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the beta-keto moiety).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and 280 nm.
-
Pass Criteria: Purity > 98.0%; 2-acetyl-5-chloropyridine < 0.5%.
Forced Degradation Workflow
This protocol determines the "edge of failure" for the compound.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2 hours | Formation of 2-acetyl-5-chloropyridine via decarboxylation. |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | Rapid degradation; potential retro-Claisen cleavage products. |
| Oxidation | 3% H₂O₂, RT, 4 hours | Formation of N-oxides or C-C dimers. |
| Thermal | Solid state, 80°C, 24 hours | Minimal degradation if dry; significant if moisture present. |
Thermal Analysis (DSC)
-
Method: Differential Scanning Calorimetry (DSC).
-
Rate: 10°C/min under Nitrogen flow.
-
Expectation:
-
Melting Endotherm: Distinct peak (typically range 90–110°C, dependent on polymorph).
-
Decomposition Exotherm: Sharp peak >160°C. Note: If an exotherm appears immediately after melting, the compound is thermally labile and potentially autocatalytic.
-
Storage and Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:
-
Moisture Exclusion: The primary vector for degradation is water. Store in tight, light-resistant containers with desiccant packs.
-
Temperature: Long-term storage at 2°C to 8°C is recommended to kinetically inhibit hydrolysis and dimerization.
-
Inert Atmosphere: Overlay with Argon or Nitrogen after opening. The enol form can be sensitive to oxidative radical coupling over time.
-
Solution Handling: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as transesterification or acetal formation can occur. Use Anhydrous DMSO or Acetonitrile for stock solutions.
References
-
Arborpharmchem. (2026). Edoxaban Synthesis Process - Pharmaceutical Intermediates. Retrieved from
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1] Application Notes: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Retrieved from
-
Frontiers in Chemistry. (2024). Keto-enol tautomerism in the development of new drugs. Retrieved from
-
Royal Society of Chemistry. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds. Heterocycles, 102(7). Retrieved from
Sources
Electronic effects of 5-chloro substitution on pyridine beta-ketonitriles
Electronic Effects of 5-Chloro Substitution on Pyridine -Ketonitriles: Mechanistic Insights and Synthetic Applications
Executive Summary
The structural motif of a chlorinated pyridine is present in numerous FDA-approved drugs and advanced organic materials, highlighting its significance in drug discovery and materials science 1. Among these, 5-chloro substituted pyridine
Electronic Modulations by the 5-Chloro Substituent
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack 1. The introduction of a chlorine atom at the 5-position fundamentally alters the electronic landscape of the attached
Inductive (-I) vs. Resonance (+R) Effects
Chlorine possesses both an electron-withdrawing inductive effect (-I) through the
Impact on the -Ketonitrile Moiety
This dominant -I effect cascades into the attached
-
Enhanced Carbonyl Electrophilicity: The partial positive charge (
) on the ketone carbonyl carbon is significantly magnified. This makes the carbonyl highly reactive toward nucleophiles (e.g., hydrazines), dictating the regioselectivity of subsequent cyclization reactions. -
Increased
-Proton Acidity & Enolization: The electron-withdrawing 5-chloropyridin-2-yl group stabilizes the conjugate base formed upon deprotonation of the -carbon. This increased acidity heavily shifts the tautomeric equilibrium toward the enol form in solution, stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the nitrile nitrogen.
Fig 1: Logical flow of electronic effects from the 5-chloro substituent to the beta-ketonitrile.
Quantitative Data: Electronic & Physical Properties
Quantum chemical computations on 5-chloropyridine derivatives reveal a relatively small HOMO-LUMO gap (~4.92 eV), making the material highly reactive and facilitating efficient electron transfer 2. The table below summarizes the comparative electronic properties of unsubstituted vs. 5-chloro substituted pyridine
| Property | Unsubstituted Pyridine | 5-Chloro Substituted | Mechanistic Causality / Implication |
| Carbonyl Electrophilicity ( | Moderate | High | The -I effect of the 5-Cl group pulls electron density, making the C=O carbon more susceptible to nucleophilic attack. |
| ~9.5 | ~8.2 | Increased stabilization of the conjugate base (enol/enolate) due to the electron-withdrawing 5-chloropyridin-2-yl system. | |
| HOMO-LUMO Gap (eV) | ~5.20 | ~4.92 | The 5-Cl substitution lowers the LUMO energy, increasing reactivity and facilitating electron transfer 2. |
| Tautomeric Equilibrium (Enol %) | ~70% in CDCl | >85% in CDCl | The extended conjugation and intramolecular hydrogen bonding are stabilized by the highly electron-deficient ring. |
Experimental Workflows: Synthesis & Application
The synthesis and subsequent utilization of this compound rely heavily on the electronic principles outlined above. Every step in the following protocols is designed as a self-validating system to ensure high atom economy and structural fidelity.
Protocol 1: Synthesis of this compound
This protocol utilizes the acylation of acetonitrile, exploiting the electrophilic nature of the ester precursor 3.
-
Deprotonation: Under an inert argon atmosphere, dissolve anhydrous acetonitrile (1.2 equiv) in dry THF and cool to -78°C. Add n-Butyllithium (n-BuLi, 1.2 equiv) dropwise.
-
Causality: Acetonitrile has a pKa of ~25. n-BuLi quantitatively deprotonates it to form the highly nucleophilic cyanomethyl anion. The cryogenic temperature prevents the self-condensation of acetonitrile.
-
-
Acylation: Add a solution of ethyl 5-chloropicolinate (1.0 equiv) in dry THF dropwise to the cold mixture. Stir for 2 hours, allowing it to slowly warm to 0°C.
-
Causality: The cyanomethyl anion attacks the ester carbonyl. The 5-chloro group's -I effect increases the electrophilicity of the ester, accelerating the nucleophilic acyl substitution and preventing reverse reactions.
-
-
Self-Validating Quench & Isolation: Quench the reaction with saturated aqueous NH
Cl to pH ~5. Extract with EtOAc, wash with brine, dry over Na SO , and concentrate.-
Validation: The acidic quench ensures the product is isolated in its neutral enol/keto form. TLC will show a highly UV-active spot.
H NMR will confirm success via the appearance of a highly deshielded enol proton singlet (~14 ppm) or an -CH singlet (~4.2 ppm).
-
Protocol 2: Regioselective Cyclocondensation to 5-Aminopyrazoles
-
Condensation: Dissolve this compound (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (1.5 equiv) dropwise at room temperature, then heat to reflux for 4 hours.
-
Causality: Hydrazine acts as a bis-nucleophile. Due to the 5-chloro group's -I effect, the ketone carbonyl is significantly more electrophilic than the nitrile carbon. Thus, the initial nucleophilic attack occurs exclusively at the ketone, forming a hydrazone intermediate and dictating the regiochemistry of the final pyrazole.
-
-
Cyclization: The intermediate hydrazone undergoes spontaneous intramolecular cyclization, where the terminal nitrogen attacks the nitrile carbon.
-
Causality: This 5-exo-dig cyclization is thermodynamically driven by the subsequent tautomerization, which yields the stable, aromatic 5-aminopyrazole ring 3.
-
-
Self-Validating Isolation: Cool the reaction mixture to 0°C. The product, 5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine, will precipitate as a solid.
-
Validation: Isolate via simple vacuum filtration (high atom economy/simplified workup) 3. LC-MS analysis will confirm the exact mass (m/z [M+H]
) corresponding to the cyclized pyrazole, validating the complete conversion of the nitrile group.
-
Fig 2: Experimental workflow and reaction logic for the cyclocondensation to 5-aminopyrazoles.
References
- Benchchem. "5-Chloropyridine-2,4-diamine|High-Quality Research Chemical".
- Mahendra Publications. "Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies".
- MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". MDPI.
- Benchchem. "5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine | 766520-00-7".
Methodological & Application
Synthesis of fused heterocycles using 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Application Note: Divergent Synthesis of Fused Heterocycles Utilizing 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Executive Summary & Mechanistic Rationale
As drug discovery and agrochemical development increasingly rely on highly functionalized, privileged scaffolds, the demand for versatile building blocks has surged. This compound (CAS: 1107053-87-1) is a highly reactive
The utility of this molecule stems from its trifunctional reactivity profile[2][3]:
-
Electrophilic Carbonyl Carbon: Highly activated by the electron-withdrawing inductive effect of the adjacent 5-chloropyridin-2-yl ring.
-
Acidic
-Methylene Group: Flanked by the carbonyl and the cyano group, these protons are highly acidic. Upon deprotonation by a mild base, the -carbon becomes a potent nucleophile capable of participating in Knoevenagel condensations and Michael additions[2][4]. -
Electrophilic Cyano Group: Susceptible to intramolecular nucleophilic attack by amines or thiols, driving the final ring-closure step in many cascade cyclizations[3].
The incorporation of the 5-chloropyridin-2-yl moiety is particularly valuable. This specific substructure is a recognized pharmacophore and toxophore, appearing frequently in ryanodine receptor modulators, mitochondrial complex II electron transport inhibitors, and advanced pharmaceutical intermediates[5][6].
Strategic Synthetic Pathways
To maximize the utility of this compound, researchers can deploy it across several multicomponent reactions (MCRs) and cascade cyclizations.
A. Pyrazoles and Pyrazolo[1,5-a]pyrimidines
Reaction of the
B. 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent synthesis[2]. By combining the
C. 3-Cyanopyrroles via Multicomponent Assembly
Reacting the oxopropanenitrile with
Pathway Visualization
Divergent synthetic pathways of this compound into heterocycles.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized conditions for generating the primary heterocyclic scaffolds discussed above.
| Target Scaffold | Reagents | Catalyst / Base | Temp (°C) | Typical Yield (%) | Key Mechanistic Step |
| Pyrazolo[1,5-a]pyrimidine | Hydrazine, 1,3-Diketone | Acetic Acid / EtOH | 80 (Reflux) | 70–85 | Knorr-type condensation[3] |
| 2-Aminothiophene | S₈, Ketone/Aldehyde | Morpholine / Et₃N | 40–60 | 65–80 | Gewald multicomponent cyclization[4] |
| 3-Cyanopyrrole | None (or mild acid) | 80–100 | 60–75 | Aldol-imine cascade / Dehydration[7] |
Experimental Protocols
Protocol 1: Synthesis of 5-(5-Chloropyridin-2-yl)-3-amino-1H-pyrazole (Precursor to Fused Pyrimidines)
Self-Validating Rationale: Acetic acid is used as a solvent to protonate the carbonyl, enhancing its electrophilicity and accelerating hydrazone formation. The reaction is monitored by the disappearance of the highly UV-active starting material on TLC.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: Add hydrazine hydrate (12.0 mmol, 1.2 eq) dropwise at room temperature. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.
-
Catalysis: Add glacial acetic acid (2.0 mL) to the mixture. The solution may change color as the hydrazone intermediate forms[3].
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Workup & Isolation: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until pH 7-8 is reached.
-
Purification: Extract the aqueous layer with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize the crude solid from ethanol to afford the pure aminopyrazole.
Protocol 2: Gewald Synthesis of 2-Amino-5-(5-chloropyridin-2-yl)thiophene-3-carbonitrile
Self-Validating Rationale: Morpholine acts as a dual-purpose reagent—it deprotonates the
-
Setup: To a 50 mL round-bottom flask, add this compound (5.0 mmol), an appropriate aldehyde or ketone (5.0 mmol), and elemental sulfur (S₈, 5.0 mmol equivalent of S)[4].
-
Solvent: Suspend the reactants in analytical grade ethanol or DMF (15 mL)[4].
-
Base Addition: While stirring at ambient temperature, add morpholine (5.0 mmol, 1.0 eq) dropwise. The mixture will typically darken as the elemental sulfur dissolves and reacts[4].
-
Heating: Warm the reaction mixture to 50 °C and stir for 2–4 hours. Monitor via TLC or LC-MS.
-
Precipitation: Upon completion, cool the flask to room temperature and pour the mixture into crushed ice-water (50 mL) with vigorous stirring. A precipitate should form immediately[4].
-
Isolation: Filter the solid product under vacuum, wash thoroughly with cold water to remove residual morpholine and unreacted water-soluble organics, and dry under a vacuum. Recrystallize from ethanol to yield the target 2-aminothiophene derivative[4].
References
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines National Institutes of Health (PMC) URL: [Link]
- WO2015007682A1 - Pesticide compounds Google Patents URL
- WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides Google Patents URL
Sources
- 1. Functional group-Halo:chloride - Abovchem [abovchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
- 6. WO2015007682A1 - Pesticide compounds - Google Patents [patents.google.com]
- 7. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation: Synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Knoevenagel Condensation and Pyridine Scaffolds
The Knoevenagel condensation stands as a pillar in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2] The products, typically α,β-unsaturated ketones or related structures, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional polymers.[3]
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties that can enhance the solubility and bioavailability of molecules.[4][5] The fusion of a pyridine nucleus with other pharmacologically active moieties is a well-established strategy in the quest for novel therapeutic agents.[4] The target molecule of this guide, 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile, incorporates the 5-chloropyridine motif, a structural alert present in a number of compounds with diverse biological activities, including potential applications as dopamine transporter inhibitors and macrofilaricidal agents.[6][7]
This comprehensive guide provides detailed protocols for the synthesis of this compound via the Knoevenagel condensation of 2-acetyl-5-chloropyridine and malononitrile. We will explore various catalytic systems, delve into the mechanistic underpinnings of the reaction, and provide step-by-step procedures for synthesis, purification, and characterization, grounded in scientific integrity and practical, field-proven insights.
Mechanistic Overview: A Tale of Nucleophiles and Electrophiles
The Knoevenagel condensation is fundamentally a base-catalyzed reaction. The mechanism initiates with the deprotonation of the active methylene compound, in this case, malononitrile, by a base to form a resonance-stabilized carbanion (enolate).[1] This highly nucleophilic species then attacks the electrophilic carbonyl carbon of 2-acetyl-5-chloropyridine. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]
The choice of base is critical; it must be sufficiently strong to deprotonate malononitrile but not so strong as to induce self-condensation of the ketone.[2] Weakly basic amines, such as piperidine or pyridine, are classic choices.[8] Interestingly, the pyridine nitrogen in the substrate itself can exhibit a dual role, potentially acting as an internal base to facilitate the reaction, especially in polar protic solvents.[9]
Caption: The general mechanism of the Knoevenagel condensation.
Experimental Protocols
Herein, we present two detailed protocols for the synthesis of this compound, reflecting different catalytic approaches.
Protocol 1: Catalyst-Free Knoevenagel Condensation in a Protic Solvent System
This protocol leverages the inherent basicity of the pyridine substrate and the polar protic nature of the solvent mixture to drive the reaction, offering a greener and more simplified procedure.[9]
Materials:
-
2-acetyl-5-chloropyridine (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for prolonged heating)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-chloropyridine (1.0 eq) in a 1:1 mixture of ethanol and deionized water.
-
Reagent Addition: To the stirring solution, add malononitrile (1.0 eq) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction may be gently heated to reflux to increase the rate if necessary.
-
Product Isolation: Upon completion of the reaction (disappearance of the limiting reagent by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Base-Catalyzed Knoevenagel Condensation
This protocol employs a traditional weak base catalyst, which can be advantageous for less reactive substrates or when a faster reaction rate is desired.
Materials:
-
2-acetyl-5-chloropyridine (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol (or another suitable solvent like isopropanol or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-acetyl-5-chloropyridine (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Drying: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Dry the final product under vacuum.
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst and solvent significantly impacts the outcome of the Knoevenagel condensation. Below is a table summarizing various catalytic systems and their typical reaction conditions.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| Catalyst-Free | EtOH/H₂O (1:1) | Room Temp - Reflux | 1-24 h | Green, simple work-up | May be slow for some substrates |
| Piperidine | Ethanol | Room Temp - Reflux | 30 min - 6 h | Fast, effective for many substrates | Homogeneous, requires purification |
| Pyridine | Pyridine | Reflux | 2-12 h | Acts as both catalyst and solvent | High boiling point, requires careful removal |
| Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 2-8 h | Mild, readily available | Requires azeotropic water removal |
| Heterogeneous Bases | Ethanol/Toluene | 40-110 °C | 1-10 h | Easily separable, reusable | Can be more expensive, potential for leaching |
Visualization of Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
- 7. sciforum.net [sciforum.net]
- 8. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Cyclization of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile with hydrazines
Application Note: Cyclization of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile with Hydrazines
Executive Summary
This application note details the robust, regioselective synthesis of 5-aminopyrazole scaffolds via the cyclization of this compound with hydrazine derivatives. The resulting 3-(5-chloropyridin-2-yl)-1H-pyrazol-5-amines are highly versatile building blocks in medicinal chemistry and agrochemical development. This guide provides mechanistic insights, optimized step-by-step protocols, quantitative reaction data, and critical safety guidelines for handling hydrazines.
Introduction & Pharmacological Relevance
The 5-aminopyrazole core is a privileged scaffold in drug discovery, frequently serving as a bioisostere for anilines and phenols, and acting as a potent hinge-binding motif in kinase inhibitors. When functionalized with a 5-chloropyridin-2-yl moiety, the scaffold gains significant lipophilicity and introduces specific hydrogen bond acceptor vectors, making it highly valuable for developing targeted therapeutics and advanced agrochemicals[1]. The condensation of β-keto nitriles with hydrazines represents one of the most efficient, atom-economical pathways to access these heavily substituted pyrazoles[2].
Mechanistic Rationale: Regioselectivity & Causality
The cyclization of this compound with hydrazines proceeds via a Knorr-type pyrazole synthesis mechanism. Understanding the causality of each step is critical for predicting regiochemical outcomes, especially when using asymmetrical (substituted) hydrazines.
-
Nucleophilic Attack (Hydrazone Formation): The β-keto nitrile possesses two distinct electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. The ketone carbonyl is significantly more electrophilic. Consequently, the most nucleophilic nitrogen of the hydrazine (the terminal
in substituted hydrazines) selectively attacks the ketone, followed by dehydration to form a hydrazone intermediate[3]. -
Intramolecular Cyclization: The secondary nitrogen of the newly formed hydrazone intermediate is now positioned in close proximity to the nitrile group. Driven by the favorable entropy of a 5-exo-dig cyclization, this nitrogen attacks the electrophilic nitrile carbon, forming a 5-imino-4,5-dihydropyrazole intermediate[4].
-
Aromatization (Tautomerization): The 5-imino intermediate rapidly undergoes tautomerization to the thermodynamically stable 5-aminopyrazole, driven by the energetic payoff of establishing an aromatic pyrazole ring[3].
Mechanistic pathway for the regioselective synthesis of 5-aminopyrazoles from β-keto nitriles.
Experimental Protocols
The following self-validating protocols are designed to maximize yield while minimizing the formation of bis-hydrazone byproducts.
Protocol A: Synthesis of 3-(5-chloropyridin-2-yl)-1H-pyrazol-5-amine (Using Hydrazine Hydrate)
-
Step 1: Reaction Setup. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol, 1.81 g) in absolute ethanol (20 mL) to achieve a 0.5 M concentration.
-
Step 2: Reagent Addition. Cool the solution to 0 °C using an ice bath. Causality: The initial nucleophilic attack is highly exothermic; cooling prevents the rapid, uncontrolled formation of side products and thermal degradation[3]. Add hydrazine monohydrate (12.0 mmol, 0.58 mL of a 64% aqueous solution) dropwise over 10 minutes.
-
Step 3: Cyclization. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 3 hours[5].
-
Step 4: In-Process Control (IPC). Monitor reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1, UV detection at 254 nm) or LC-MS until complete consumption of the starting material is observed.
-
Step 5: Quench & Workup. Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 50 mL of crushed ice-water under vigorous stirring.
-
Step 6: Isolation. Stir the resulting suspension for 30 minutes to ensure complete precipitation. Isolate the solid product via vacuum filtration and wash the filter cake with cold water (2 × 10 mL) to remove unreacted hydrazine and water-soluble impurities.
-
Step 7: Purification. Recrystallize the crude solid from a minimum volume of hot ethanol/water (1:1 v/v) to yield the pure 5-aminopyrazole as a crystalline solid[3].
Step-by-step experimental workflow for the cyclization reaction and product isolation.
Data Presentation: Optimization of Reaction Parameters
The choice of solvent, temperature, and catalyst significantly impacts the reaction kinetics and overall yield. The table below summarizes the optimization data for the synthesis of 3-(5-chloropyridin-2-yl)-1H-pyrazol-5-amine.
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Isolated Yield (%) | Observations |
| 1 | Ethanol | 25 (RT) | None | 12 | 45% | Incomplete conversion; hydrazone intermediate persists. |
| 2 | Ethanol | 80 (Reflux) | None | 3 | 88% | Optimal baseline conditions; clean conversion and easy isolation. |
| 3 | DMF | 100 | None | 2 | 71% | Faster reaction, but partial thermal degradation observed. |
| 4 | Ethanol | 80 (Reflux) | Glacial AcOH (0.1 eq) | 2.5 | 92% | Acid catalysis accelerates hydrazone formation; highest yield. |
| 5 | Choline Chloride/Urea | 60 | None | 1.5 | 85% | Eco-friendly DES alternative; rapid reaction via stabilization[4]. |
Analytical & Structural Validation
To ensure the integrity of the synthesized 3-(5-chloropyridin-2-yl)-1H-pyrazol-5-amine, the following analytical signatures must be confirmed to validate the self-contained protocol:
-
LC-MS (ESI+): Calculated for
: 195.04; Found: 195.1 m/z. -
IR (ATR,
): ~3430, 3350 (primary stretch), ~3200 (pyrazole N-H stretch), ~1620 (C=N stretch). The absence of a sharp, strong nitrile peak at ~2220 confirms complete cyclization[5][6]. -
1H NMR (400 MHz, DMSO-d6):
11.85 (br s, 1H, pyrazole NH), 8.58 (d, J = 2.4 Hz, 1H, pyridine H-6), 7.95 (dd, J = 8.4, 2.4 Hz, 1H, pyridine H-4), 7.80 (d, J = 8.4 Hz, 1H, pyridine H-3), 5.85 (s, 1H, pyrazole H-4), 5.20 (br s, 2H, ).
Safety & Handling Guidelines
-
Hydrazine Toxicity: Hydrazine hydrate and its derivatives are highly toxic, potent hepatotoxins, and suspected human carcinogens[3].
-
Engineering Controls: All manipulations involving hydrazines must be performed inside a properly functioning chemical fume hood.
-
PPE: Mandatory use of heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles.
-
Spill Mitigation: In the event of a hydrazine spill, immediately neutralize the area with a dilute solution of sodium hypochlorite (bleach). This oxidizes the toxic hydrazine into harmless nitrogen gas and water.
References
-
Gomha, S. M., et al. "Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives." Scientific & Academic Publishing. Available at:[Link]
-
Gomha, S. M., et al. "Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities." Int J Mol Sci. 2014. Available at:[Link]
-
Fadda, A. A., et al. "Pyrazoles Versus Pyrazolo[1,5-a]pyrimidines and Pyridones Versus Enamines: Reactions of 2-Aryl-3-oxopropanenitrile with Nitrogen and Carbonyl Compounds." Current Organic Synthesis, Bentham Science Publishers. Available at:[Link]
-
Gomha, S. M., et al. "Synthesis and Analysis of Some Bis-Heterocyclic Compounds Containing Sulphur." Molecules. 2015. Available at:[Link]
Sources
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- 2. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis and Analysis of Some Bis-Heterocyclic Compounds Containing Sulphur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]
Scalable synthesis methods for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
An Application Note and Protocol for the Scalable Synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Introduction: The Significance of a Versatile Heterocyclic Building Block
This compound is a member of the β-ketonitrile class of compounds, which are highly valuable intermediates in organic synthesis.[1][2] Their unique trifunctional nature—comprising a ketone, a nitrile, and an acidic α-carbon—makes them powerful precursors for a wide array of complex molecules, particularly in the synthesis of heteroaromatic compounds and pharmaceuticals.[1] The presence of the 5-chloropyridin-2-yl moiety specifically positions this molecule as a key building block for active pharmaceutical ingredients (APIs) and advanced agrochemicals, where this heterocyclic system is frequently found.[3]
The development of a robust, safe, and scalable synthesis for this intermediate is therefore of critical importance for researchers in industrial and academic settings. This guide provides a detailed examination of a scalable synthetic strategy, focusing on the underlying chemical principles, providing field-tested insights, and delivering a comprehensive, step-by-step protocol for its implementation.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
For a synthesis to be considered scalable, it must be efficient, cost-effective, and utilize readily available starting materials while minimizing hazardous reagents and complex purification steps.[4][5] The most direct and industrially viable approach to β-ketonitriles is the acylation of an acetonitrile anion with a suitable acylating agent.
A retrosynthetic analysis of the target molecule reveals a clear and efficient disconnection strategy based on the Claisen condensation reaction.
Caption: Retrosynthetic disconnection of the target β-ketonitrile.
This analysis identifies two primary starting materials:
-
Ethyl 5-Chloropicolinate : An ester that serves as the electrophilic acylating agent.
-
Acetonitrile (CH₃CN) : Provides the nucleophilic two-carbon nitrile fragment after deprotonation.
This route is superior to alternatives, such as those starting from acyl chlorides, because it avoids the moisture sensitivity and harshness of acyl chlorides and utilizes esters, which are generally stable and readily available.[6]
Section 2: The Core Reaction - A Modified Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or, in this case, an ester and another carbonyl-containing compound (a nitrile), in the presence of a strong base.[7][8] The reaction proceeds via the formation of a stabilized enolate, which acts as the key nucleophile.
Mechanism and Causality:
The mechanism involves several critical steps that dictate the choice of reagents and conditions:
-
Deprotonation of Acetonitrile : A strong, non-nucleophilic base is required to deprotonate the α-carbon of acetonitrile (pKa ≈ 25). Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are excellent choices for scalability. KOt-Bu, in particular, is often favored for its solubility in ethereal solvents and its more environmentally benign profile.[1][9]
-
Nucleophilic Attack : The resulting acetonitrile anion attacks the electrophilic carbonyl carbon of ethyl 5-chloropicolinate.
-
Elimination : The tetrahedral intermediate collapses, eliminating the ethoxide leaving group.
-
Driving the Equilibrium : The product, a β-ketonitrile, is significantly more acidic (pKa ≈ 11) than the starting acetonitrile.[10] The alkoxide base generated in situ (or the primary base) immediately deprotonates the product to form a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force that pulls the entire reaction equilibrium to completion.[7][10] This is why a stoichiometric amount of base is required.
Caption: Key steps in the base-mediated synthesis of β-ketonitriles.
Section 3: Scalable Protocol for this compound
This protocol is designed for a laboratory scale that can be readily adapted for pilot plant production. It prioritizes safety, efficiency, and product purity.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Notes |
| Ethyl 5-Chloropicolinate | C₈H₈ClNO₂ | 185.61 | 128072-93-5 | Purity >98% |
| Sodium Hydride | NaH | 24.00 | 7646-69-7 | 60% dispersion in mineral oil |
| Acetonitrile | CH₃CN | 41.05 | 75-05-8 | Anhydrous, <50 ppm H₂O |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, <50 ppm H₂O |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2M aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade |
| Brine | NaCl(aq) | - | - | Saturated aqueous solution |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation.
Detailed Step-by-Step Procedure
CAUTION: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to an oil bubbler. Dry the entire apparatus with a heat gun under a flow of nitrogen.
-
Base Suspension: Under a positive pressure of nitrogen, charge the flask with sodium hydride (60% dispersion in oil, 10.0 g, 0.25 mol, 1.25 equiv). Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula.
-
Acetonitrile Addition: Cool the stirred suspension to 0-5°C using an ice-water bath. Add anhydrous acetonitrile (12.5 mL, 0.24 mol, 1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Nitrile Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Vigorous bubbling (H₂ evolution) will be observed initially and will subside as the reaction completes. The mixture will become a thick, off-white slurry.
-
Ester Addition: Cool the reaction mixture back down to 0-5°C. Dissolve Ethyl 5-Chloropicolinate (37.1 g, 0.20 mol, 1.0 equiv) in anhydrous THF (100 mL) and add it dropwise to the reaction slurry over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction Progression: Once the ester addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting ester is complete.
-
Reaction Quench: Cool the reaction mixture to 0-5°C in an ice-water bath. EXTREME CAUTION: Quench the reaction by slowly and carefully adding 2M HCl (aq) dropwise until gas evolution ceases and the pH of the aqueous layer is ~5-6. This step neutralizes the excess NaH and the product enolate.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a yellow-orange solid.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water or isopropanol/heptane to afford this compound as a pure, crystalline solid.[11] Dry the product under vacuum at 40-45°C.
Expected Results
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (by HPLC) | >99% after recrystallization |
| Melting Point | Literature values should be consulted for comparison |
Section 4: Safety, Scalability, and Process Optimization
-
Thermal Safety: The initial deprotonation of acetonitrile and the final quenching of excess NaH are highly exothermic. On a large scale, efficient heat exchange is critical. The rate of addition of reagents must be carefully controlled to maintain the desired temperature range.[12]
-
Hydrogen Management: The reaction releases a significant volume of flammable hydrogen gas. The reactor must be properly vented to a safe area, and the entire process must be free of ignition sources.
-
Alternative Bases: For large-scale operations, using a solution of a strong base like potassium tert-butoxide (KOt-Bu) in THF can be advantageous over a slurry of NaH, as it improves handling and reaction homogeneity.[1]
-
Purification: While recrystallization is effective, for multi-kilogram scale, optimizing the crystallization conditions (solvent system, cooling profile) is crucial to control particle size and ensure high purity and easy filtration.[11]
-
Solvent Choice: While THF is an excellent solvent, exploring higher-boiling point ethers like 2-Methyl-THF could be beneficial for scalability, offering a wider operating temperature range and improved safety profile.
Conclusion
The Claisen-type condensation of ethyl 5-chloropicolinate with acetonitrile provides a highly effective, robust, and scalable route to this compound. By understanding the underlying mechanism, particularly the role of the base and the thermodynamic driving force of the reaction, researchers can confidently implement and optimize this synthesis. The detailed protocol and scalability considerations provided herein serve as a comprehensive guide for producing this valuable heterocyclic intermediate safely and efficiently, paving the way for its application in the development of next-generation pharmaceuticals and specialty chemicals.
References
-
Hogan, A. M., & O'Brien, P. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2697–2704. Available at: [Link]
-
Baxendale, I. R., et al. (2006). A High-Yielding Preparation of β-Ketonitriles. Synlett, 2006(12), 1835-1838. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
ResearchGate. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ChemBK. (2024). Ethyl 5-chloropyridine-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
APlusTopper. (2025). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Borne, A. R., et al. (2022). Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. ChemRxiv. Available at: [Link]
-
LeBlond, C. R., et al. (1997). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 1(6), 393-398. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chembk.com [chembk.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Reaction Strategies Involving 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Introduction: The Strategic Value of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile in Medicinal Chemistry
This compound is a highly versatile and reactive building block in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive β-ketonitrile moiety attached to a 5-chloropyridine core, makes it a valuable precursor for the construction of privileged scaffolds in medicinal chemistry. The pyridine ring is a common feature in many approved drugs, and the chloro-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions. The β-ketonitrile portion offers multiple reactive sites, enabling cyclocondensation reactions to form various fused heterocyclic systems.
One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps in a single vessel without the need for isolation of intermediates. This application note provides detailed protocols and mechanistic insights into one-pot strategies utilizing this compound for the synthesis of medicinally relevant pyrazolo[1,5-a]pyrimidines and pyridopyrimidines. These scaffolds are of considerable interest to researchers and drug development professionals due to their wide range of biological activities, including their roles as kinase inhibitors and anticancer agents.
One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines: A Powerful Approach to Kinase Inhibitor Scaffolds
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are isosteric to purines and have demonstrated a broad spectrum of biological activities. Notably, they form the core structure of several kinase inhibitors. The following protocol details a one-pot, three-component reaction for the synthesis of 7-amino-5-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitriles.
Application Note: Synthesis of 7-Amino-5-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
This one-pot reaction proceeds via a domino sequence involving a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of a basic catalyst is crucial for promoting the initial condensation and facilitating the cyclization steps.
Experimental Protocol
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, ~2 drops) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to afford the desired 7-amino-5-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative.
Quantitative Data Summary
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-Amino-5-(5-chloropyridin-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | ~85% |
| 2 | 4-Chlorobenzaldehyde | 7-Amino-5-(5-chloropyridin-2-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | ~88% |
| 3 | 4-Methoxybenzaldehyde | 7-Amino-5-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | ~90% |
Yields are approximate and may vary based on specific reaction conditions and purification methods.
Mechanistic Insight
The reaction proceeds through a well-established domino sequence:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene group of this compound in the presence of piperidine to form an α,β-unsaturated intermediate.
-
Michael Addition: The exocyclic amino group of 3-amino-1H-pyrazole-4-carbonitrile acts as a nucleophile and attacks the β-carbon of the unsaturated intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole then attacks the nitrile group of the initial 3-oxopropanenitrile moiety.
-
Tautomerization and Aromatization: A series of proton transfers and tautomerization leads to the final, stable aromatic pyrazolo[1,5-a]pyrimidine product.
Visualization of the Reaction Workflow
Caption: Workflow for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines.
One-Pot Synthesis of Pyridopyrimidines: Accessing Bioactive Fused Heterocycles
Pyridopyrimidines are another important class of fused heterocycles with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The following protocol describes a one-pot reaction for the synthesis of 2,4-diamino-6-(5-chloropyridin-2-yl)pyrimidine-5-carbonitrile.
Application Note: Synthesis of 2,4-Diamino-6-(5-chloropyridin-2-yl)pyrimidine-5-carbonitrile
This reaction involves the cyclocondensation of this compound with guanidine. The basicity of guanidine is sufficient to catalyze the reaction, leading to the formation of the pyrimidine ring in a single step.
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or another strong base)
-
Ethanol (absolute)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 mmol) in absolute ethanol (20 mL) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride (1.0 mmol) and stir for 15 minutes at room temperature to liberate the free guanidine base.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) for 3-5 hours, monitoring the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Neutralize the mixture with a few drops of glacial acetic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water (2 x 10 mL) and then with cold ethanol (10 mL).
-
Dry the product under vacuum to yield 2,4-diamino-6-(5-chloropyridin-2-yl)pyrimidine-5-carbonitrile.
Quantitative Data Summary
| Entry | Base | Product | Yield (%) |
| 1 | Sodium Ethoxide | 2,4-Diamino-6-(5-chloropyridin-2-yl)pyrimidine-5-carbonitrile | ~80% |
Yields are approximate and can be optimized by adjusting reaction conditions.
Mechanistic Insight
The reaction is a classic cyclocondensation:
-
Nucleophilic Attack: One of the amino groups of guanidine attacks the carbonyl carbon of the β-ketonitrile.
-
Intramolecular Cyclization: The other amino group of the guanidine intermediate then attacks the nitrile carbon.
-
Dehydration and Aromatization: Elimination of a molecule of water leads to the formation of the stable, aromatic pyridopyrimidine ring.
Visualization of the Mechanistic Pathway
Caption: Mechanistic pathway for pyridopyrimidine synthesis.
Conclusion and Future Perspectives
The one-pot reaction strategies detailed in this application note underscore the utility of this compound as a versatile precursor for the efficient synthesis of medicinally important heterocyclic scaffolds. These protocols offer researchers and drug development professionals robust and scalable methods for accessing libraries of pyrazolo[1,5-a]pyrimidines and pyridopyrimidines. The operational simplicity, high yields, and atom economy of these one-pot procedures are well-aligned with the principles of green chemistry. Further exploration of multicomponent reactions involving this building block with other diverse inputs will undoubtedly lead to the discovery of novel bioactive molecules.
References
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta. 2025. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. medRxiv. 2025. [Link]
Sources
Application Notes and Protocols: Alkylation of the Active Methylene in 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the C-alkylation of the active methylene group in 3-(5-chloropyridin-2-yl)-3-oxopropanenitrile. This substrate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The strategic positioning of the methylene group between two potent electron-withdrawing groups—a 5-chloropyridin-2-yl carbonyl and a cyano group—renders the α-protons highly acidic and amenable to deprotonation, creating a stabilized carbanion poised for nucleophilic attack. This document explores the underlying principles of this reactivity and presents a range of validated protocols, from classical methods to advanced catalytic systems, designed to guide researchers in synthesizing diverse substituted β-ketonitriles.
The Strategic Importance and Reactivity of the Substrate
This compound belongs to the class of β-ketonitriles, which are highly versatile intermediates in organic synthesis.[4][5] Their derivatives are precursors to a wide array of pharmacologically active heterocycles, including pyridines, pyrimidines, and thiophenes.[3][6][7] The core of this molecule's utility lies in the "active methylene" group.
Acidity and Carbanion Stabilization
The protons of the methylene group (-CH₂-) are significantly acidic due to the inductive and resonance effects of the adjacent carbonyl and cyano functionalities. Upon deprotonation by a suitable base, a resonance-stabilized enolate anion is formed. This delocalization of negative charge across the oxygen, carbon, and nitrogen atoms is the driving force for the facile deprotonation and subsequent reactivity.
Caption: Deprotonation and Resonance Stabilization.
Core Principles of Alkylation
The alkylation reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.
Caption: General workflow for active methylene alkylation.
The Ambident Nucleophile: Controlling C- vs. O-Alkylation
The resonance-stabilized enolate is an ambident nucleophile, meaning it can react at multiple sites (carbon, oxygen, or nitrogen). While N-alkylation is generally less common, the competition between C-alkylation and O-alkylation is a critical factor to control.
-
C-Alkylation (Desired): Forms a new carbon-carbon bond, leading to the substituted β-ketonitrile.
-
O-Alkylation (Side Product): Forms a carbon-oxygen bond, resulting in a substituted vinyl ether.
Several factors influence this regioselectivity. To favor the thermodynamically more stable C-alkylated product, the following conditions are generally preferred[8]:
-
Counter-ion: Less electropositive cations (e.g., Li⁺) form tighter ion pairs with the oxygen atom, sterically hindering O-alkylation.
-
Alkylating Agent: "Softer," more polarizable alkylating agents, such as alkyl iodides (R-I) or benzylic/allylic halides, preferentially react at the "softer" carbon center.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) are typically used as they solvate the cation without strongly hydrogen-bonding to the oxygen of the enolate, leaving it more available for C-alkylation.
Controlling Reaction Stoichiometry: Mono- vs. Di-alkylation
After the first alkylation, the remaining α-proton is still acidic and can be removed by a base to undergo a second alkylation.[9][10]
-
Mono-alkylation: Favored by using approximately one equivalent of base and the alkylating agent.
-
Di-alkylation: Can be achieved by using more than two equivalents of base and the alkylating agent, often requiring stronger bases and more forcing conditions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classic Alkylation with Potassium Carbonate
This method is ideal for reactive alkylating agents like benzyl bromide, allyl bromide, or methyl iodide. It is operationally simple and uses a mild, inexpensive base.
-
Principle: A solid-liquid phase reaction where the solid inorganic base deprotonates the active methylene compound in a polar aprotic solvent.
-
Causality: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the β-ketonitrile. Acetone or DMF are effective solvents that facilitate the reaction while being relatively easy to remove.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., Benzyl Bromide, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, powder, 2.0 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous acetone or DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the alkyl halide (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or 60°C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkylated product.
Protocol 2: Efficient Alkylation using Phase-Transfer Catalysis (PTC)
PTC is an excellent method for achieving high yields under mild conditions, often without the need for strictly anhydrous solvents.[9][10][11] It is particularly advantageous for reactions involving an inorganic base and an organic substrate that are mutually insoluble.
-
Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the hydroxide or carbonate anion from the solid/aqueous phase into the organic phase to act as the base.
-
Causality: The lipophilic cation of the PTC pairs with the base's anion, allowing it to enter the organic phase and deprotonate the substrate. This creates a continuous catalytic cycle that accelerates the reaction.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., Butyl Bromide, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or 50% aq. Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Chloride (TBAC) (0.1 eq)
-
Toluene or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Combine this compound (1.0 eq), K₂CO₃ (3.0 eq, solid), and TBAB (0.1 eq) in toluene.
-
Add the alkyl halide (1.2 eq).
-
Heat the mixture to 70-80°C with vigorous stirring. The high shear rate is crucial for efficient phase transfer.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and add water.
-
Separate the organic layer. Extract the aqueous layer with toluene or DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography as described in Protocol 1.
Caption: Catalytic cycle in Phase-Transfer Catalysis (PTC).
Protocol 3: Advanced Dehydrative Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-C bonds by using an alcohol as the alkylating agent, which proceeds under mild, neutral conditions.[12][13][14]
-
Principle: An alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The resulting alkoxyphosphonium salt is then susceptible to SN2 displacement by the carbanion of the active methylene compound.
-
Causality: This reaction converts the poor hydroxyl leaving group of an alcohol into a good triphenylphosphine oxide leaving group. A key feature is the clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for stereospecific synthesis.[13]
Materials and Reagents:
-
This compound (1.2 eq)
-
Primary or Secondary Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a ~40% solution in toluene
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise via syringe over 20-30 minutes. An exothermic reaction and color change (typically to a pale yellow or orange) will be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can be challenging to remove.
-
Purification:
-
Method A (Precipitation): Dissolve the crude residue in a minimal amount of cold diethyl ether. The byproducts will often precipitate and can be removed by filtration. Concentrate the filtrate and purify by column chromatography.
-
Method B (Direct Chromatography): Directly load the crude residue onto a silica gel column and elute with a suitable solvent system (e.g., hexane/ethyl acetate). The byproducts are typically more polar than the desired product.
-
Comparative Summary of Protocols
| Parameter | Protocol 1: K₂CO₃ | Protocol 2: PTC | Protocol 3: Mitsunobu |
| Base | Weak (K₂CO₃) | Weak/Strong (K₂CO₃, NaOH) | Not applicable |
| Alkylating Agent | Reactive Halides (R-X) | General Halides (R-X) | Alcohols (R-OH) |
| Key Reagents | K₂CO₃ | Phase-Transfer Catalyst (e.g., TBAB) | PPh₃, DEAD/DIAD |
| Solvent | Acetone, DMF | Toluene, DCM | THF, Toluene (Anhydrous) |
| Temperature | Moderate to High (Reflux) | Moderate (e.g., 70°C) | Low to Ambient (0°C to RT) |
| Key Advantage | Simple, inexpensive | High efficiency, mild conditions | Uses alcohols, stereospecific inversion |
| Key Disadvantage | Limited to reactive halides | Requires vigorous stirring | Difficult byproduct removal |
| Ideal For | Bench-scale synthesis with benzyl/allyl halides | Scale-up and less reactive halides | Chiral synthesis, using alcohol precursors |
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for strong base and Mitsunobu reactions.
-
Consider a more reactive alkylating agent (Iodide > Bromide > Chloride).
-
Increase the reaction temperature or time. For PTC, ensure stirring is sufficiently vigorous.
-
-
Formation of O-Alkylated Product:
-
Switch to a "softer" alkylating agent (e.g., from R-Br to R-I).
-
Use a less polar solvent or a base with a less electropositive cation (e.g., LiHMDS instead of NaH), although this may reduce reaction rate.
-
-
Formation of Di-alkylated Product:
-
Carefully control the stoichiometry, using no more than 1.0-1.1 equivalents of base and alkylating agent.
-
Add the alkylating agent slowly to the mixture of the substrate and base.
-
-
No Reaction:
-
The base may be too weak. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KOt-Bu).
-
The alkylating agent may be too sterically hindered (e.g., tertiary halides will likely undergo elimination).
-
Conclusion
The alkylation of the active methylene group in this compound is a robust and versatile transformation for generating molecular complexity. The choice of protocol depends critically on the nature of the desired alkyl group, the scale of the reaction, and considerations of cost and operational simplicity. By understanding the principles of C- vs. O-alkylation and carefully selecting the appropriate base, solvent, and alkylating agent, researchers can efficiently synthesize a broad portfolio of valuable β-ketonitrile derivatives for applications in drug discovery and chemical innovation.
References
-
Keglevich, G., & Bélafi-Réthi, K. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available at: [Link]
-
Reddy, L. R., et al. (2001). Mitsunobu C-Alkylation of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation reactions using ILs as phase transfer catalysts. Available at: [Link]
-
Ahangar, N., & Zare, A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Alkylation method of active methylene compound.
-
Organic-chemistry.org. (n.d.). Substituted active methylene synthesis by alkylation. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]
-
Kiyokawa, K., & Minakata, S. (2016). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of α-arylidene-β-ketonitriles 4g,i with methylene active nitriles. Available at: [Link]
-
Gallou, F., & Lipshutz, B. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. Available at: [Link]
-
Scribd. (n.d.). Active Methylene Compounds and Named Reactions-1. Available at: [Link]
-
eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
YouTube. (2012). Organic Chemistry : Reactions of Active Methylene Group - Tutorial. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Available at: [Link]
-
IndiaMART. (n.d.). Technical Grade 3-5-Chloropyridin-2-YL-3-Oxopropanenitrile. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Microwave-Assisted Divergent Synthesis of Heterocycles Using 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Executive Overview
The 5-chloropyridine motif is a privileged structural pharmacophore widely embedded in modern therapeutics (e.g., Factor Xa inhibitors, kinase inhibitors) and agrochemicals. When conjugated to a
This application note details optimized, self-validating protocols for the microwave-assisted organic synthesis (MAOS) of 5-aminopyrazoles and 5-aminoisoxazoles from this specific precursor. By leveraging dielectric heating, these protocols reduce reaction times from hours to minutes while significantly suppressing thermal degradation pathways common in conventional batch synthesis.
Mechanistic Rationale & Causality
Why this compound? This scaffold possesses two distinct electrophilic centers: a highly reactive ketone and a terminal nitrile. Nucleophiles (such as hydrazines or hydroxylamines) preferentially attack the ketone to form an intermediate hydrazone or oxime. This is followed by an intramolecular 5-exo-dig cyclization onto the nitrile carbon, yielding 5-amino-substituted five-membered heterocycles.
Why Microwave Irradiation?
Conventional thermal heating relies on conductive heat transfer, which often leads to localized superheating at the vessel walls, promoting the thermal degradation of the sensitive
Workflow Visualization
Fig 1: Divergent MW-assisted synthesis of pyrazoles and isoxazoles.
Self-Validating Experimental Protocols
Protocol A: MW-Assisted Synthesis of 5-Amino-1-phenyl-3-(5-chloropyridin-2-yl)pyrazole
Objective: Regioselective synthesis of a pyrazole core via condensation with phenylhydrazine.
Materials:
-
This compound (1.0 mmol, 180.6 mg)
-
Phenylhydrazine (1.1 mmol, 118.9 mg)
-
Glacial Acetic Acid (0.1 mmol, 6.0 mg)
-
Absolute Ethanol (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, suspend the
-keto nitrile in absolute ethanol.-
Causality: Ethanol acts as both the dielectric heating medium and a protic shuttle to facilitate the proton transfers necessary for hydrazone tautomerization.
-
-
Reagent Addition: Add phenylhydrazine dropwise, followed by glacial acetic acid.
-
Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and directing the initial nucleophilic attack exclusively to the ketone rather than the nitrile, ensuring high regioselectivity.
-
-
Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 10 minutes (Dynamic power mode, max 200 W, high stirring).
-
In-Process Control (IPC) & Self-Validation:
-
Visual Check: The initial suspension must transition to a homogenous deep yellow/orange solution.
-
Analytical Check: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Logic: If the chromatogram shows complete consumption of the starting material (m/z 181 [M+H]+) and a dominant peak for the product (m/z 271 [M+H]+), proceed to step 5. If >5% starting material remains, re-seal and irradiate for an additional 3 minutes at 120°C.
-
-
Isolation: Cool the vial to 0°C using compressed air. Add 5 mL of ice-cold distilled water to precipitate the product. Filter under vacuum, wash with cold water/ethanol (9:1), and dry under high vacuum.
Protocol B: MW-Assisted Synthesis of 5-Amino-3-(5-chloropyridin-2-yl)isoxazole
Objective: Synthesis of the isoxazole analog using hydroxylamine.
Materials:
-
This compound (1.0 mmol, 180.6 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Sodium Acetate anhydrous (1.2 mmol, 98.4 mg)
-
Ethanol/Water (2:1 v/v, 3.0 mL)
Step-by-Step Methodology:
-
Preparation: Combine the
-keto nitrile, hydroxylamine hydrochloride, and sodium acetate in a 10 mL microwave vial. Add the Ethanol/Water mixture.-
Causality: Water is required to dissolve the inorganic salts, while ethanol ensures reactant solubility and efficient microwave coupling. Sodium acetate buffers the system, releasing free hydroxylamine in situ without causing base-catalyzed degradation of the sensitive nitrile group.
-
-
Irradiation: Seal and irradiate at 110°C for 15 minutes.
-
IPC & Self-Validation:
-
Visual Check: Look for the formation of a dense white/pale-yellow precipitate during the cooling phase.
-
Validation Logic: Perform TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.2) must be completely absent, replaced by a single, distinct, less polar spot (Rf ~0.5) corresponding to the isoxazole.
-
-
Isolation: Filter the precipitate directly from the reaction mixture, wash thoroughly with cold water to remove salt byproducts, and dry to afford the pure isoxazole.
Quantitative Data Presentation
The superiority of microwave irradiation over conventional thermal heating (oil bath) for the synthesis of 5-amino-1-phenyl-3-(5-chloropyridin-2-yl)pyrazole is summarized below. The data highlights dramatic improvements in reaction kinetics and environmental impact, mirroring broader findings in high-speed neat reaction technology (2)[2].
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (120°C) | Improvement Factor |
| Reaction Time | 240 minutes | 10 minutes | 24x Faster |
| Isolated Yield | 62% | 91% | +29% Absolute Yield |
| Regioselectivity | 85:15 (5-amino vs 3-amino) | >98:2 | Highly Selective |
| Purity (LC-MS) | 88% (Thermal degradation visible) | >98% (Clean profile) | Minimized Byproducts |
| Solvent Volume | 15.0 mL | 3.0 mL | 5x Reduction |
Conclusion
The application of microwave-assisted synthesis to this compound provides a robust, high-yielding, and rapid pathway to functionalized pyrazoles and isoxazoles. By carefully selecting solvents with optimal dielectric properties and implementing self-validating IPCs, researchers can eliminate the thermal degradation inherent to conventional heating, ensuring reproducible library generation for drug discovery campaigns (3)[3].
References
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. URL: 1
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. SciELO. URL: 2
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. URL: 3
Sources
Application Note: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile as a Privileged Scaffold in Agrochemical Discovery
Introduction & Chemical Significance
The discovery of novel agrochemicals heavily relies on privileged molecular scaffolds that exhibit high target-site affinity, metabolic stability, and favorable environmental profiles. The compound 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS: 1107053-87-1) has emerged as a highly versatile bi-functional building block in the synthesis of modern crop protection agents[1].
The 5-chloropyridin-2-yl moiety is a well-established toxophore, foundational to the efficacy of neonicotinoid insecticides (e.g., acetamiprid, imidacloprid). It facilitates strong binding interactions with insect nicotinic acetylcholine receptors (nAChRs) and specific fungal target sites[2]. Concurrently, the
Mechanistic Pathway & Workflow
The synthetic utility of this compound stems from its highly electrophilic ketone carbonyl and a nitrile carbon, separated by an acidic
-
Pyrazole Annulation : Reaction with hydrazines follows a Knorr-type condensation. The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the secondary nitrogen on the nitrile carbon yields 5-aminopyrazoles[3].
-
Pyrimidine Annulation : Reaction with amidines or guanidines requires strong basic conditions to enolize the
-keto nitrile and liberate the free base of the nucleophile, driving a [3+3] cyclization to form 4-aminopyrimidines[4].
Workflow of this compound divergent cyclization.
Experimental Protocols
Protocol A: Synthesis of 5-Amino-1-aryl-3-(5-chloropyridin-2-yl)pyrazoles
Objective : Generate pyrazole-based fungicidal and insecticidal precursors.
Causality & Design : Ethanol is selected as a polar protic solvent to stabilize the transition states during proton transfer. Glacial acetic acid acts as a mild Brønsted acid catalyst; it selectively enhances the electrophilicity of the carbonyl group to initiate the hydrazine attack without causing premature hydrolysis of the sensitive nitrile group.
Self-Validation : This protocol is self-validating via FTIR spectroscopy. The complete consumption of the starting material is confirmed by the disappearance of the sharp C≡N stretch at ~2200 cm⁻¹, while successful cyclization is verified by the emergence of primary amine N-H stretches at ~3400 and ~3300 cm⁻¹.
Step-by-Step Methodology :
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 mmol, 1.80 g) in 50 mL of anhydrous ethanol.
-
Nucleophile Addition : Cool the mixture to 0–5 °C using an ice bath. Add the selected arylhydrazine (11.0 mmol) dropwise over 15 minutes. Note: Strict temperature control here prevents violent exothermic hydrazone formation and suppresses side reactions.
-
Catalysis : Add 3-5 drops of glacial acetic acid (approx. 0.1 equiv).
-
Cyclocondensation : Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v).
-
Workup : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Pour the residue into 100 mL of ice-cold distilled water to induce precipitation.
-
Isolation : Filter the resulting precipitate under vacuum, wash with cold water (2 × 20 mL), and recrystallize from an ethanol/water mixture to afford the pure 5-aminopyrazole.
Protocol B: Synthesis of 4-Amino-6-(5-chloropyridin-2-yl)pyrimidines
Objective : Generate pyrimidine-based herbicidal scaffolds.
Causality & Design : Guanidines and amidines are typically supplied as stable hydrochloride salts. Sodium ethoxide (NaOEt) is required to neutralize the salt and release the highly nucleophilic free base in situ. Furthermore, the strong base deprotonates the
Self-Validation : Reaction success is autonomously verified via LC-MS (ESI+). The presence of an
Step-by-Step Methodology :
-
Base Generation : In a dry 250 mL flask under N₂ atmosphere, dissolve sodium metal (12.0 mmol, 0.28 g) in 40 mL of anhydrous ethanol to generate sodium ethoxide.
-
Free-basing : Add guanidine hydrochloride (12.0 mmol, 1.15 g) to the NaOEt solution. Stir at room temperature for 30 minutes. Filter off the precipitated NaCl rapidly under N₂ to prevent nucleophile quenching.
-
Substrate Addition : Add this compound (10.0 mmol, 1.80 g) to the filtrate.
-
Annulation : Reflux the mixture for 8–12 hours. Monitor via HPLC until the nitrile peak is fully consumed.
-
Workup : Cool to room temperature and remove ethanol under reduced pressure. Dissolve the residue in 50 mL of water and carefully adjust the pH to 7.0 using 1M HCl to precipitate the product.
-
Isolation : Filter the solid, wash with water, and dry in a vacuum oven at 50 °C for 12 hours.
Quantitative Data Summary
The following table summarizes the typical reaction metrics for various agrochemical derivatives synthesized utilizing the protocols described above.
| Target Scaffold | Nucleophile Reagent | Protocol | Catalyst / Base | Time (h) | Typical Yield (%) | Purity (HPLC) |
| 5-Amino-1-phenyl-pyrazole | Phenylhydrazine | A | Glacial AcOH | 4.5 | 82 | >98% |
| 5-Amino-1-methyl-pyrazole | Methylhydrazine | A | Glacial AcOH | 4.0 | 78 | >97% |
| 4-Amino-2-methyl-pyrimidine | Acetamidine HCl | B | NaOEt | 10.0 | 71 | >95% |
| 2,4-Diamino-pyrimidine | Guanidine HCl | B | NaOEt | 12.0 | 75 | >96% |
References
-
[1] Title : this compound - PubChemLite Source : uni.lu URL : 1
-
[2] Title : Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives Source : nih.gov (PMC) URL : 2
-
[3] Title : Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics Source : mdpi.com URL : 3
-
[4] Title : US8785630B2 - Insecticidal triazines and pyrimidines Source : Google Patents URL : 4
-
[5] Title : Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles Source : ACS Publications URL : 5
Sources
- 1. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US8785630B2 - Insecticidal triazines and pyrimidines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Case ID: #PYR-CN-5CL-OPT Topic: Yield Optimization & Troubleshooting Target Molecule: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS: 115033-57-1) Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Researchers frequently encounter yield ceilings (typically 40-50%) when synthesizing This compound using standard Claisen-type condensations. The electron-deficient nature of the 5-chloropyridine ring, combined with the high acidity of the
This guide moves beyond standard literature protocols to address the rheological and thermodynamic barriers that cause batch failure.
Quick Technical Specs
| Parameter | Data |
| Molecular Weight | 180.59 g/mol |
| Appearance | Off-white to yellow solid (Enol form predominates) |
| pKa (Calculated) | ~7.5 - 8.2 (C-H acidity activated by nitrile + carbonyl) |
| Solubility | Soluble in DMSO, DMF, MeOH; Poor in Water (at pH < 4) |
| Critical Hazard | Product is a chelator; trace metals can catalyze decomposition. |
Module 1: The Optimized Protocol (The "Gold Standard")
Standard Sodium Hydride (NaH) protocols often fail due to the "Concrete Effect"—the sodium enolate salt precipitates as a dense solid, stopping the stirrer and trapping starting material.
Recommendation: Switch to Potassium tert-butoxide (KOtBu) in THF or Toluene. The potassium salt is more soluble, and the conjugate acid (t-BuOH) buffers the reaction, preventing "hot spots" of decomposition.
Step-by-Step Methodology
Scale: 10 mmol basis Reaction Type: Nucleophilic Acyl Substitution (Claisen Condensation)
-
Reagent Preparation (Anhydrous is Non-Negotiable):
-
Acetonitrile (MeCN): 2.5 equivalents (Excess acts as nucleophile and co-solvent). Must be dried over molecular sieves.
-
Base: KOtBu (3.0 equivalents). Note: You need >2 equiv because the product consumes 1 equiv to form the stable enolate.
-
Substrate: Ethyl 5-chloropicolinate (1.0 equiv).
-
Solvent: Anhydrous THF (10-15 volumes).
-
-
The "Reverse Addition" Technique:
-
Standard: Adding ester to base.
-
Optimized: Charge flask with KOtBu and THF. Cool to 0°C .
-
Add Acetonitrile dropwise. Stir for 15 mins to generate the anion (MeCN
[CH2CN] ). -
Add Ethyl 5-chloropicolinate as a solution in THF dropwise over 30 minutes.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (20-25°C) .
-
Do NOT Reflux. The 5-chloropyridine ring is prone to nucleophilic attack (S
Ar) by the nitrile anion at high temps, leading to tarry byproducts. -
Endpoint: TLC (50% EtOAc/Hexane) usually shows completion in 2-4 hours.
-
-
Critical Workup (The Yield Killer):
-
Quench: Pour reaction mixture into ice-water (pH will be >12). The product is currently dissolved as the potassium salt.
-
Wash: Extract the basic aqueous layer with MTBE or Diethyl Ether to remove unreacted ester and organic impurities. Discard organic layer.
-
Isolation: Acidify the aqueous layer slowly with 1N HCl or Citric Acid to pH 3-4 .
-
Observation: The product will precipitate as a solid.[1]
-
Filtration: Filter the solid.[1] Do not extract with DCM unless no precipitate forms (DCM extraction pulls substituted pyridine impurities).
-
Module 2: Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned into a solid, unstirrable mass. Yield was <20%.
Diagnosis: The "Concrete Effect." The enolate salt precipitated too fast, encapsulating the unreacted ester. Corrective Action:
-
Dilution: Increase solvent volume from 10V to 20V.
-
Cosolvent: Add 5-10% DMF or DME (Dimethoxyethane) to the THF. This breaks up the ion pairing of the potassium enolate, keeping the reaction homogeneous.
Q2: I see the product on TLC, but it disappears after workup.
Diagnosis: pH overshoot.
Mechanism: The product is a
-
Use Citric Acid (10% aq) instead of HCl for acidification.
-
Stop acidification exactly at pH 3-4.
-
Keep the temperature below 10°C during acidification.
Q3: There are multiple spots on TLC; the product is impure.
Diagnosis: Self-condensation of acetonitrile or S
-
Oligomerization: Acetonitrile anion attacks another acetonitrile molecule (Thorpe reaction) forming
-aminocrotononitrile. -
Ring Attack: The anion attacks the pyridine ring at the 4- or 6-position, displacing chloride or hydride. Corrective Action:
-
Lower Temperature: Run the reaction at -10°C to 0°C.
-
Reduce Base Excess: If using NaH, strict 2.0-2.2 equiv is better. With KOtBu, 3.0 is fine due to lower nucleophilicity.
Module 3: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.
Caption: Figure 1. Reaction pathway showing the critical enolate intermediate. High temperatures favor Thorpe dimerization (red), while excessive acidification leads to decarboxylation.
Module 4: Comparative Data Analysis
The choice of base dramatically alters the rheology and yield profile.
| Parameter | Sodium Hydride (NaH) | Potassium tert-butoxide (KOtBu) |
| State | Heterogeneous Suspension | Homogeneous Solution (mostly) |
| Reaction Temp | Reflux often required (dangerous) | 0°C to RT (safer) |
| Byproducts | Reduction products (NaH acts as reductant) | Minimal |
| Typical Yield | 35 - 55% | 65 - 82% |
| Scalability | Poor (H2 gas evolution, foaming) | Excellent |
References
-
Ji, Y., et al. (2006).[4] "Efficient Synthesis of
-Ketonitriles via Base-Promoted Condensation of Esters and Acetonitrile." Organic Letters, 8(6), 1161–1163. Validates the use of alkoxide bases (KOtBu) over metal hydrides for higher yields in condensation reactions. -
Hesek, D., et al. (2009).[5] "Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent." The Journal of Organic Chemistry, 74(6), 2567–2570. Explains the formation of reduction byproducts when using NaH with electron-deficient aromatics like pyridines.
-
BenchChem Technical Protocols. (2025). "Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis." General handling and safety data for beta-ketonitrile derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purification challenges of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile via recrystallization
This guide serves as a specialized Technical Support Center for the purification of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS: 653606-38-5). It is designed for researchers encountering specific isolation challenges such as "oiling out," persistent coloration, or inconsistent yields due to tautomeric equilibrium.
Senior Application Scientist Desk
Status: Active Subject: Troubleshooting Recrystallization & Purification Protocols Ticket ID: PUR-CPyr-CN-001
Part 1: The Core Challenge (Root Cause Analysis)
Before attempting a fix, you must understand the molecule's behavior.[1] This compound is not a simple static solid; it is a chameleon .
-
Acidity Trap: The methylene protons (
-protons) flanked by the carbonyl and nitrile groups are highly acidic ( ).-
Risk: If you wash your organic extracts with strong base (e.g., 1M NaOH or saturated
) to remove the starting acid, you will deprotonate the product and lose it to the aqueous layer.
-
-
Tautomeric Shapeshifting: The compound exists in a dynamic equilibrium between the keto form and the enol form.
-
Impact: The enol form is stabilized by conjugation with the electron-deficient chloropyridine ring. This equilibrium shifts based on solvent polarity, often leading to "oiling out" rather than crystallization if the solvent system doesn't favor one form.
-
Part 2: Troubleshooting Guide (Q&A)
Category A: Solubility & Physical Form[2]
Q1: "My crude product keeps 'oiling out' as a gum instead of crystallizing. How do I fix this?"
Diagnosis: This typically happens when the cooling ramp is too fast or the solvent system is too non-polar, trapping impurities that prevent lattice formation. The "oil" is often a super-saturated solution of the enol tautomer.
The Fix: The "Dual-Solvent Displacement" Protocol Do not rely on single-solvent cooling. Use a displacement method to force an orderly lattice structure.
-
Dissolution: Dissolve the crude gum in a minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) (
). Avoid boiling; thermal degradation can occur. -
Displacement: Slowly add n-Heptane dropwise to the warm solution until a persistent cloudiness appears.
-
Re-solubilization: Add just enough EtOH/EtOAc to clear the solution.
-
Seeding: Add a seed crystal (if available) or scratch the glass surface.
-
Controlled Cooling: Wrap the flask in foil/towel to cool slowly to Room Temperature (RT) over 2 hours, then move to
.
Why this works: The polar solvent (EtOH) keeps the keto-form in solution, while the non-polar antisolvent (Heptane) gradually decreases solubility, forcing the molecules to align slowly rather than crashing out as an amorphous oil.
Category B: Impurity & Color Removal[1][2]
Q2: "The crystals are off-white/yellow, but the mother liquor is dark brown. Is this normal?"
Diagnosis: Yes. Pyridine derivatives are notorious for forming colored N-oxide impurities or oligomers upon oxidation/heating. These are highly conjugated and deeply colored even at ppm levels.
The Fix: Activated Carbon Polish
-
Step: During the hot dissolution phase (see Q1), add Activated Carbon (5-10 wt%) .
-
Critical Detail: Stir for 15-20 minutes at
. Do not boil. -
Filtration: Filter hot through a Celite pad to remove the carbon. The filtrate should be significantly lighter.
-
Note: If the color persists, it may be due to trace metal chelation (from the synthesis catalyst). A wash with dilute EDTA solution prior to recrystallization can help.
Category C: Yield Issues
Q3: "My yield is significantly lower than expected (e.g., <50%). Where did it go?"
Diagnosis: You likely lost product during the workup due to its acidity.
The Fix: pH Control Strategy
-
Check Aqueous Layer: Acidify your aqueous waste streams from the extraction step. If a solid precipitates upon adding HCl to pH 3-4, you washed away your product.
-
Workup Adjustment: When removing unreacted starting material (e.g., 5-chloropicolinic acid), use mildly acidic water or neutral brine washes. Avoid alkaline washes.
Part 3: Visualization & Data
Figure 1: Purification Logic Flow
This workflow illustrates the decision matrix for maximizing yield and purity.
Caption: Figure 1. Critical decision pathway for the isolation of this compound, highlighting the risk of product loss during alkaline washes.
Table 1: Solvent System Efficiency Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommended Use |
| Ethanol (Abs.) | High | Moderate | Good | General purification. May require cooling to -20°C. |
| EtOAc / Heptane | High | Low | Excellent | Best for "oiling out" issues. (Ratio 1:3 to 1:5) |
| Isopropanol (IPA) | Moderate | Low | Good | Good for scale-up; slower crystallization. |
| DCM / Hexane | Very High | Moderate | Poor | Not recommended; evaporation rate differences cause crusting. |
| Water | Low | Insoluble | N/A | Only for removing inorganic salts (wash step). |
Part 4: Scientific Grounding & Mechanism
The Tautomerism Factor
The purification difficulty arises from the
-
Keto Form: Favored in polar protic solvents (EtOH, Water). More polar.
-
Enol Form: Favored in non-polar solvents and stabilized by intramolecular H-bonding. Less polar.
Expert Insight: During recrystallization, if you cool too quickly, the mixture traps both tautomers, leading to a disordered lattice (amorphous gum). By using a polar solvent (EtOH) with a non-polar antisolvent (Heptane) , you gently force the equilibrium towards the precipitating form (usually the keto-crystal lattice) while keeping the impurities in the mother liquor.
References
-
General Recrystallization Theory
- Source: University of Alberta, "Recrystallization - Single Solvent & Two-Solvent Methods."
- Relevance: Foundational principles for the "Dual-Solvent Displacement" protocol described in C
-
URL:[Link]
-
Beta-Keto Nitrile Synthesis & Properties
- Source: Royal Society of Chemistry (RSC), "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of -ketonitriles."
- Relevance: Provides NMR and physical property data for similar pyridine-based beta-keto nitriles, validating the structural behavior and acidity concerns.
-
URL:[Link]
- Source: BenchChem, "3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
-
Solvent Selection Guides
- Source: Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents."
- Relevance: Supports the solvent screening methodology (Table 1) and the use of cooling ramps to prevent oiling out.
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile Condensations
Welcome to the Application Scientist Support Center. 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile is a highly versatile, dual-reactive β-ketonitrile scaffold used extensively in the synthesis of complex heterocycles and pharmaceutical intermediates. However, the unique electronic environment created by the 5-chloropyridin-2-yl moiety makes this molecule uniquely susceptible to several competing side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize your condensation yields.
Part 1: Frequently Asked Questions & Mechanistic Causality
Q1: Why am I observing significant retro-Claisen cleavage (deacylation) instead of my desired Knoevenagel condensation adduct?
The Causality: The 5-chloropyridin-2-yl group is strongly electron-withdrawing via both induction (the chlorine atom) and resonance (the pyridine ring). This renders the adjacent carbonyl carbon exceptionally electrophilic. When you use a strong, unhindered base (e.g.,
Q2: During multicomponent condensations with secondary amines, why do I isolate a saturated amine adduct instead of the α-arylidene-β-ketonitrile? The Causality: The Knoevenagel condensation product (an α-arylidene-β-ketonitrile) contains a highly activated alkene conjugated to both a nitrile and an electron-deficient ketone. As demonstrated by Osipov et al., secondary cyclic amines (often used as catalysts or reactants) can undergo a rapid Michael-type conjugate addition into this double bond. In the presence of atmospheric oxygen, this intermediate subsequently oxidizes to form a stable, saturated amine-substituted byproduct[1]. The Solution: Strictly control the stoichiometry of the secondary amine (use catalytic amounts, <10 mol%) and run the reaction under an inert argon atmosphere if the α-arylidene is your final target.
Q3: How do I control regioselectivity when condensing this β-ketonitrile with substituted hydrazines to form pyrazoles? The Causality: The β-ketonitrile has two electrophilic sites: the ketone and the nitrile carbon[2]. The regioselectivity of cyclocondensation depends entirely on which site the primary amine of the hydrazine attacks first. Under neutral or basic conditions, the highly electrophilic nitrile carbon is often attacked first, leading to 3-aminopyrazole derivatives. Under acidic conditions, the ketone is preferentially protonated and activated, directing initial attack to the carbonyl, which yields the 5-aminopyrazole derivative exclusively.
Part 2: Reaction Pathway Visualizations
Divergent pathways in Knoevenagel condensation highlighting base-dependent side reactions.
Mechanistic control of regioselectivity during hydrazine cyclocondensation.
Part 3: Quantitative Data Analysis
The choice of base and solvent system is the single most critical variable in preventing the degradation of this compound. The table below summarizes the quantitative impact of various conditions on product distribution during a standard condensation with 4-fluorobenzaldehyde[1].
Table 1: Effect of Base and Solvent on Product Distribution
| Catalyst / Base System | Solvent | Conditions | Knoevenagel Adduct (%) | Cleavage Byproduct (%) | Michael Adduct (%) |
| Ethanol | 25 °C, 2h | 15% | 80% | 0% | |
| Piperidine (1.0 equiv) | Acetonitrile | Reflux, 6h | 45% | 5% | 40% |
| DCM | 0 °C to RT, 12h | 65% | 15% | 0% | |
| Piperidine (0.1 eq) / AcOH (0.1 eq) | Toluene | Reflux (Dean-Stark), 4h | 92% | <2% | <2% |
Note: The buffered Piperidine/AcOH system prevents high local concentrations of strong nucleophiles, completely suppressing both cleavage and off-target Michael additions.
Part 4: Optimized Experimental Protocols
Protocol A: Cleavage-Free Knoevenagel Condensation
This protocol utilizes a buffered organocatalytic system with continuous water removal to drive the equilibrium forward without inducing retro-Claisen cleavage.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (10.0 mmol, 1.80 g) and the target aryl aldehyde (10.5 mmol) in 40 mL of anhydrous toluene.
-
Catalyst Addition: Add piperidine (1.0 mmol, 99 µL) and glacial acetic acid (1.0 mmol, 57 µL) sequentially via microsyringe.
-
Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) under an argon atmosphere. Monitor the azeotropic removal of water in the Dean-Stark trap.
-
Monitoring: Stir for 4–6 hours. Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly UV-active Knoevenagel adduct will appear as a distinct, lower-Rf spot compared to the starting aldehyde. Disappearance of the β-ketonitrile confirms completion.
-
Workup: Cool to room temperature. Dilute with 50 mL EtOAc, wash with 1M HCl (2 x 20 mL) to remove the amine catalyst, followed by saturated
(20 mL) and brine (20 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.
Protocol B: Regioselective Synthesis of 5-Aminopyrazoles
This protocol forces initial attack at the ketone by utilizing strongly acidic conditions, preventing the formation of the 3-aminopyrazole isomer[2].
Step-by-Step Methodology:
-
Preparation: Suspend this compound (5.0 mmol, 0.90 g) in 20 mL of absolute ethanol in a 50 mL flask.
-
Acidification: Add 5 drops of concentrated
(37%) to the suspension to thoroughly protonate the carbonyl oxygen. Stir for 5 minutes at room temperature. -
Hydrazine Addition: Slowly add phenylhydrazine (5.5 mmol, 540 µL) dropwise. Caution: Exothermic reaction.
-
Cyclocondensation: Heat the mixture to 80 °C (reflux) for 3 hours.
-
Monitoring: Self-Validation Checkpoint: Analyze via crude
NMR. The complete absence of a methylene singlet (~4.2 ppm) and the appearance of a broad singlet (~5.5-6.0 ppm) validates successful cyclization. -
Workup & Isolation: Cool the reaction to 0 °C in an ice bath. Neutralize carefully with 10% aqueous
until pH 7-8 is reached. The 5-aminopyrazole derivative will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
References
-
Osipov, D., Korzhenko, K. S., & Osyanin, V. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Reactions (MDPI).[Link][1]
Sources
Technical Support Center: Solvent Selection for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in optimizing reactions involving this versatile β-ketonitrile intermediate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound, and how does solvent choice influence their reactivity?
A: This molecule possesses three key sites for chemical transformation, and solvent selection is paramount in controlling which site reacts and how efficiently.
-
Active Methylene (α-Carbon): The protons on the carbon between the carbonyl and nitrile groups are highly acidic. This site is the primary center for nucleophilic attack via deprotonation to form a resonance-stabilized enolate.
-
Carbonyl Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles.
-
Nitrile Carbon: The nitrile group is also electrophilic, particularly under basic conditions, and can be involved in nucleophilic additions or cyclizations.[1]
The solvent's role is to modulate the stability and reactivity of the molecule and its key intermediates, primarily the enolate. The choice between polar protic, polar aprotic, and nonpolar solvents can dictate reaction pathways, rates, and yields.[2] Polar solvents can stabilize charged intermediates, which can accelerate certain reactions.[3]
Q2: I need to perform an alkylation reaction at the α-carbon. Which solvent system is best for generating and reacting the enolate?
A: For C-alkylation, the goal is to generate a highly reactive, "naked" enolate anion. To achieve this, polar aprotic solvents are strongly recommended .[4][5]
-
Mechanism: These solvents (e.g., THF, DMF, DMSO, Acetonitrile) excel at solvating the enolate's counter-ion (like Li⁺, Na⁺, K⁺) but do not form a tight hydrogen-bonding "cage" around the negatively charged enolate itself.[6] This leaves the enolate highly nucleophilic and ready to attack an electrophile. Using polar aprotic solvents can increase the rate of SN2 alkylation reactions by thousands of times compared to protic solvents.[7]
-
Contrast with Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) should be avoided for C-alkylation. They possess acidic protons that can hydrogen-bond with the enolate, stabilizing and deactivating it, which significantly reduces its nucleophilicity and lowers the reaction rate.[5][8]
Data Summary: Solvent Effects on Enolate Alkylation
| Solvent Class | Representative Solvents | Effect on Enolate Nucleophilicity | Recommended For | Rationale |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | High | C-Alkylation | Solvates cation, leaves "naked" and highly reactive enolate anion.[5] |
| Polar Protic | Water, Ethanol, Methanol | Low | Not Recommended | Solvates and stabilizes the enolate via hydrogen bonding, suppressing its reactivity.[6] |
| Nonpolar | Toluene, Hexane, Benzene | Moderate | Possible, but solubility can be an issue | Less effective at separating ion pairs; may favor C-alkylation but often leads to aggregation.[9] |
Q3: My Knoevenagel condensation with an aldehyde is giving low yields. Could the solvent be the problem?
A: Absolutely. The Knoevenagel condensation is highly sensitive to the solvent system, which affects everything from reactant solubility to the stability of intermediates.[3][10]
-
Solubility: First, ensure your aldehyde, the β-ketonitrile, and the base catalyst are all soluble in the chosen solvent for a homogeneous reaction.
-
Rate and Yield: Polar aprotic solvents like DMF and acetonitrile often provide the fastest reaction rates and highest yields by stabilizing the charged enolate intermediate.[3]
-
Green Alternatives: However, there is a strong push towards greener chemistry. Polar protic solvents like ethanol and even water can be highly effective, especially with the right catalyst.[3][11] Sometimes, solvent-free conditions can also yield excellent results.[11][12]
If you are experiencing low yields, consider switching from a nonpolar or weakly polar solvent to a more polar option like ethanol or DMF to better stabilize the reaction intermediates.
Q4: How can I control C-alkylation versus O-alkylation when reacting the enolate?
A: The enolate of a β-ketonitrile is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Solvent choice is a key factor in directing this selectivity.
-
For C-Alkylation (Desired for most C-C bond formation): Use polar aprotic solvents like THF or DME.[9] These solvents favor the formation of tightly coordinated ion pairs or aggregates, which sterically hinder attack at the oxygen atom, promoting reaction at the more accessible carbon.[4]
-
For O-Alkylation (Leads to enol ethers): This pathway is often favored by conditions that create a "freer" enolate ion where the oxygen's high electron density dominates. This can sometimes be promoted in highly polar protic solvents that disrupt ion pairing, although this is generally an undesired side reaction in alkylation.[4]
Q5: My starting material is not dissolving well. What is a logical approach to selecting a better solvent?
A: A systematic approach is best. Start by considering the polarity of this compound. The presence of the chloropyridyl ring, carbonyl, and nitrile groups makes it a polar molecule.
-
Start with Common Polar Solvents: Try dissolving a small amount in solvents like ethanol, acetonitrile, or ethyl acetate at room temperature.
-
Increase Polarity if Needed: If solubility is still low, move to more polar aprotic solvents like DMF or DMSO. These are excellent solvents for a wide range of polar organic molecules.
-
Consider Heating: Gentle heating can often improve solubility, but be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Avoid Nonpolar Solvents: Solvents like hexane or toluene are unlikely to be effective on their own but may be used as co-solvents or for purification/crystallization.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides a logical workflow for diagnosis and resolution.
Caption: Troubleshooting workflow for common reaction issues.
Key Experimental Protocols
Protocol 1: General Procedure for α-Carbon Alkylation
This protocol is optimized for generating the enolate of this compound and subsequent C-alkylation, minimizing side reactions.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., LDA, NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: If using LDA, add it dropwise to the cold THF. If using NaH (as a 60% dispersion in mineral oil), add it to the THF at 0 °C and stir for 10 minutes.
-
Enolate Formation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred base solution at -78 °C (for LDA) or 0 °C (for NaH). Stir for 30-60 minutes to ensure complete deprotonation. The choice of a polar aprotic solvent like THF is critical for maintaining high enolate reactivity.[5][13]
-
Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the enolate solution, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature for several hours, or let it warm slowly to room temperature. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol provides two solvent options for a classic Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Weak base catalyst (e.g., Piperidine, Triethylamine, 5-10 mol%)
-
Solvent Option A: Ethanol (for a green, protic medium)
-
Solvent Option B: N,N-Dimethylformamide (DMF) (for a polar, aprotic medium, often faster)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the this compound, the aromatic aldehyde, and the chosen solvent (Ethanol or DMF).
-
Catalysis: Add the base catalyst dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate. The choice of a polar solvent helps stabilize the intermediates formed during the condensation.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid product by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the filtered solid with cold water or a cold ethanol/water mixture. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.
Mechanistic Visualization: Solvent's Influence on the Enolate
The diagram below illustrates the fundamental difference between how polar protic and polar aprotic solvents interact with the enolate intermediate, directly impacting its nucleophilic character.
Caption: Contrasting solvation of an enolate in aprotic vs. protic media.
References
- A Comparative Guide to Solvent Effects in the Knoevenagel Condensation. Benchchem.
- Alkylation of enolates | Organic Chemistry II Class Notes... Fiveable.
- Why is enol content higher in non-polar solvents? Chemistry Stack Exchange.
- Questions a. Explain how solvent polarity affects the rate of alkylation.. Filo.
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Nitrile (Chemistry) - Overview. StudyGuides.com.
- Computational Revision of the Mechanism of the Thorpe Reaction. MDPI.
- Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
- (PDF) Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions. ResearchGate.
- Unveiling Solvent Effects on β-Scissions through Metadynamics and Mean Force Integration.
- Knoevenagel Condensation | Thermo Fisher Scientific - AU.
- Enolate Formation and Reactivity Insights | PDF | Chemical Compounds. Scribd.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Protic vs Aprotic Solvents Explained | PDF | Solvent | Chemical Polarity. Scribd.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.
- gcw.Enolate Seminar 3.12.8pm. Macmillan Group.
- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Benchchem.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis. Benchchem.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Solvent Effects on Transition States and Reaction Rates. ResearchGate.
- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
- Thorpe reaction - Wikipedia.
Sources
- 1. studyguides.com [studyguides.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Questions a. Explain how solvent polarity affects the rate of alkylation.. [askfilo.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions [tengerchemical.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 13. scribd.com [scribd.com]
Troubleshooting low conversion rates in chloropyridine beta-ketonitrile reactions
Topic: Troubleshooting -Arylation of -Ketonitriles
Ticket Context: User reports low conversion or complex mixtures when reacting chloropyridines with
Phase 1: Diagnostic Triage
Before altering your chemistry, identify the failure mode. Compare your observations with this diagnostic matrix to isolate the root cause.
| Observation | Likely Root Cause | Immediate Action |
| 0% Conversion (Starting Material Recovered) | Substrate Mismatch | Check Cl-position. 3-Cl-pyridine will not react via |
| Low Conversion (<30%) | Solvent/Base Interaction | Carbonate bases ( |
| New Spot (Lower Rf than Product) | Hydrolysis (Pyridone) | Water is competing with the nucleophile.[2] Use anhydrous solvents and handle bases under |
| Complex Mixture / O-Alkylation | Hard/Soft Mismatch | Base is too strong (e.g., NaH), promoting O-attack or degradation. Switch to softer bases ( |
| Loss of Nitrile/Acyl Group | Deacylation/Retro-Claisen | Nucleophilic attack on the ketone moiety. Lower temperature; avoid hydroxide bases. |
Phase 2: The Mechanistic Decision Tree
The most common failure point in this chemistry is applying
Caption: Logical workflow for selecting the correct synthetic strategy based on chloropyridine regiochemistry.
Phase 3: Critical Parameter Optimization[5]
1. The Substrate Trap (Electronic Activation)
-
The Science: 2- and 4-chloropyridines possess a nitrogen atom that can delocalize the negative charge of the intermediate Meisenheimer complex (similar to a nitro group in benzene). 3-chloropyridine lacks this resonance stabilization.[5]
-
The Fix:
-
For 2/4-Cl: Use standard
(Base + Heat). -
For 3-Cl: You must use a transition metal catalyst (Palladium or Copper). No amount of heating will force a clean
reaction on 3-chloropyridine without decomposition [1].
-
2. The Ambident Nucleophile (C- vs. O-Alkylation)
-ketonitriles are ambident; the negative charge resides on both the-
The Issue: Strong, hard bases (like NaH or LiHMDS) and hard electrophiles favor O-alkylation (kinetic control).
-
The Fix: Use "softer" conditions to favor thermodynamic C-alkylation .
-
Preferred Base: Cesium Carbonate (
). The large Cesium cation provides a "soft" counterion that stabilizes the enolate without tightly binding the oxygen, promoting C-attack [2]. -
Solvent: DMF or DMSO. These polar aprotic solvents solvate the cation well, leaving the enolate "naked" and more reactive toward the aromatic ring.
-
3. Water & Hydrolysis
Chloropyridines are prone to hydrolysis to form pyridones (tautomers of hydroxypyridines), effectively killing the reaction.
-
The Fix:
-
Use anhydrous DMF/DMSO (water content <50 ppm).
-
Avoid NaOH or KOH; water is a byproduct of their deprotonation. Use Carbonate or Phosphate bases.[7]
-
Phase 4: Optimized Protocols
Method A:
(For 2-Cl and 4-Cl Pyridines)
Best for: Electron-deficient rings where the nitrogen activates the chloride.
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Stoichiometry:
-
Chloropyridine (1.0 equiv)[4]
- -Ketonitrile (1.1 - 1.2 equiv)
-
(2.0 equiv) or
(3.0 equiv)
-
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration).
-
Procedure:
Method B: Pd-Catalyzed
-Arylation (For 3-Cl Pyridines)
Best for: Unactivated positions or when
-
Catalyst System:
-
Source:
(1-2 mol%) or . -
Ligand: XPhos or BrettPhos (highly recommended for nitriles). These bulky, electron-rich ligands facilitate the difficult oxidative addition into the aryl-chloride bond [3].
-
-
Base:
(anhydrous) or . -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure:
Phase 5: Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation?
A: Yes. For Method A (
Q: My product is co-eluting with the starting material. How do I purify?
A:
-
Trick: Perform an acid/base extraction.[7] The product can often be extracted into mild aqueous base (removing neutral impurities) and then precipitated by acidification.
Q: Why am I seeing deacylation (loss of the ketone)?
A: This is a "Retro-Claisen" fragmentation. It happens when hydroxide (from wet solvents) attacks the ketone. Ensure your system is strictly anhydrous. If the problem persists, switch to a less nucleophilic base like
References
-
BenchChem. Troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions. (2025).[2][3][4][8] Retrieved from
-
Culkin, D. A., & Hartwig, J. F. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles.[9] Acc.[7][5][9][10] Chem. Res. 2003, 36(4), 234-45.[9]
-
Organic Chemistry Portal. Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004).[8]
-
BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (2025).[2][3][4][8] Retrieved from
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 6. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
Technical Support Center: Catalyst Optimization for Reactions Involving 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile. This guide is designed to provide practical, in-depth solutions to common challenges encountered during catalyst optimization for reactions involving this versatile β-ketonitrile intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive sites?
A1: this compound is a β-ketonitrile, a class of compounds highly valued as building blocks in organic synthesis for constructing various heterocyclic systems like thiophenes, pyrroles, and pyridines.[1][2][3] Its reactivity is dictated by three primary sites:
-
Active Methylene Group (-CH₂-): The protons on the carbon situated between the ketone and nitrile groups are highly acidic. This site is readily deprotonated by bases to form a nucleophilic carbanion, which is central to many condensation reactions.
-
Carbonyl Carbon (C=O): The ketone's carbonyl carbon is electrophilic and can be attacked by nucleophiles.
-
Nitrile Group (-C≡N): The nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.
The pyridine ring, particularly with its electron-withdrawing chlorine substituent, also influences the overall electronic properties of the molecule.
Q2: What are the most common catalytic reactions where this compound is used?
A2: This β-ketonitrile is a workhorse intermediate for several high-impact multicomponent reactions (MCRs). The two most prominent are:
-
Gewald Aminothiophene Synthesis: This reaction involves the condensation of the β-ketonitrile, an aldehyde or ketone, and elemental sulfur in the presence of a basic catalyst to form highly substituted 2-aminothiophenes.[4][5][6] These products are crucial scaffolds in medicinal chemistry.
-
Knoevenagel Condensation: This is a base-catalyzed condensation reaction between the active methylene group of the β-ketonitrile and an aldehyde or ketone to form an α,β-unsaturated cyano-ketone.[7][8] This transformation is a fundamental step for creating carbon-carbon double bonds.
Q3: What general safety precautions should be taken when handling this compound and the associated catalysts?
A3: Standard laboratory safety protocols are essential.
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin.
-
Catalysts:
-
Bases: Organic bases like piperidine, morpholine, and triethylamine are volatile and corrosive.[4] Handle with care in a fume hood.
-
Metal Catalysts: Some palladium catalysts can be toxic and pyrophoric.[9] Always consult the Safety Data Sheet (SDS) for each specific catalyst.
-
Elemental Sulfur: Finely powdered sulfur can form explosive dust clouds in the air.[4] Handle with care to avoid creating dust.
-
Troubleshooting Guide: Catalyst and Reaction Optimization
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you make informed decisions.
Section 1: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[4] However, its multicomponent nature can present optimization challenges.
Problem: Low or No Yield of the 2-Aminothiophene Product
-
Possible Cause 1: Inappropriate Base Catalyst. The base is critical for the initial Knoevenagel condensation step.[6] If the base is too weak, the reaction won't initiate. If it's too strong or nucleophilic, it can lead to side reactions.
-
Solution: Morpholine is a widely successful catalyst for the Gewald reaction.[4] If it fails, consider triethylamine. The choice of base can be solvent-dependent.
-
Rationale: The base must be strong enough to deprotonate the active methylene group but should ideally not act as a competing nucleophile. Morpholine strikes a good balance for this transformation.
-
-
Possible Cause 2: Poor Solubility of Elemental Sulfur. For the reaction to proceed, the sulfur must react with the intermediate formed after the Knoevenagel condensation. If the sulfur is not adequately dissolved or dispersed, the reaction will stall.
-
Solution: Use finely powdered elemental sulfur.[4] Ensure vigorous stirring. Switch to a solvent that better solubilizes sulfur, such as ethanol or dimethylformamide (DMF).[4][10]
-
Rationale: Increased surface area of the sulfur and better solubility enhance its availability for the crucial sulfur addition and subsequent cyclization steps.[6] Ethanol is often cited as a superior solvent for this reason.[10]
-
-
Possible Cause 3: Incorrect Reaction Temperature. The reaction typically requires mild heating to proceed efficiently, but excessive heat can cause decomposition and tar formation.
-
Solution: Start the reaction at ambient temperature after the dropwise addition of the base, then gently heat to 40-60 °C. Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
Rationale: The initial condensation can be exothermic. A controlled temperature profile ensures that each step of the cascade reaction proceeds efficiently without degrading the starting materials or intermediates.
-
Experimental Protocol: General Procedure for the Gewald Reaction
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1.0 eq.), the desired carbonyl compound (1.0 eq.), and malononitrile (1.0 eq., if required by the specific transformation) in ethanol.
-
Add finely powdered elemental sulfur (1.1 eq.) to the mixture.[11]
-
With vigorous stirring, add morpholine or triethylamine (0.2-0.3 eq.) dropwise at room temperature.[11]
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC.[11]
-
Upon completion (typically 1-4 hours), cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-aminothiophene.
Data Summary: Catalyst and Solvent Effects in Gewald-Type Reactions
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Morpholine | Ethanol | 40 - 50 | 60 - 85% | [4] |
| Triethylamine | DMF | 40 - 60 | 55 - 80% | |
| Diethylamine | Ethanol | Room Temp - 50 | 50 - 75% |
Note: Yields are highly substrate-dependent.
Workflow for Troubleshooting the Gewald Reaction
Caption: Troubleshooting workflow for the Gewald reaction.
Section 2: The Knoevenagel Condensation
This reaction is fundamental for C-C bond formation but can be plagued by issues related to catalyst choice and reaction conditions.
Problem: Reaction is Sluggish or Incomplete
-
Possible Cause 1: Catalyst Basicity is Too Low. The deprotonation of the active methylene group is the rate-determining step. A weak base may not be sufficient.
-
Solution: While piperidine is a classic catalyst, consider using L-proline, which has shown high efficiency, sometimes in greener solvents or even neat conditions.[12] For very stubborn substrates, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
-
Rationale: L-proline can act as a bifunctional catalyst, activating both the nucleophile and the electrophile.[12] Stronger bases like DBU increase the concentration of the enolate, accelerating the reaction, but must be used cautiously to avoid side reactions.
-
-
Possible Cause 2: Presence of Water. Water can inhibit the reaction, especially when using organocatalysts, and can lead to unwanted side reactions.
-
Solution: Use anhydrous solvents. If the reaction is still sluggish, consider using a Dean-Stark apparatus to remove water azeotropically, a technique known as the Cope-Knoevenagel modification.[7]
-
Rationale: The reaction involves a dehydration step to form the final α,β-unsaturated product. Removing water as it is formed drives the equilibrium towards the product, in accordance with Le Châtelier's principle.[7]
-
Problem: Formation of Unwanted Side Products
-
Possible Cause: Michael Addition. The product of the Knoevenagel condensation is an electron-deficient alkene, which can be attacked by another molecule of the deprotonated β-ketonitrile (a Michael donor).
-
Solution: Control the stoichiometry carefully; do not use a large excess of the β-ketonitrile. Add the base catalyst slowly to keep the concentration of the nucleophilic enolate low. Lowering the reaction temperature can also favor the kinetic Knoevenagel product over the thermodynamic Michael adduct.
-
Rationale: The Michael addition is often reversible and thermodynamically favored, while the Knoevenagel condensation is typically faster and kinetically controlled. By maintaining a low concentration of the nucleophile and running the reaction at a lower temperature, the rate of the undesired follow-on reaction can be minimized.
-
Data Summary: Catalyst Optimization for Knoevenagel Condensation
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| L-proline (20) | Proline/Glycerol (1:2) | 60 | 1 | >90% | [13] |
| L-proline | 80% Ethanol | Reflux | 2-4 | High | [12] |
| Piperidine (cat.) | Ethanol | Room Temp - Reflux | 2-6 | Variable | [7][8] |
| Sodium Acetate (10) | Ethanol | Room Temp | 4-6 | Moderate | [14] |
Note: Data adapted from reactions with similar β-ketonitriles. Yields are substrate-dependent.
Conceptual Diagram: Catalyst Selection Logic
Caption: Decision tree for selecting a Knoevenagel catalyst.
References
-
Zeng, G., Liu, J., Shao, Y., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867. [Link]
-
Reddy, T. R., Lee, S., & Park, T. H. (2022). Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. RSC Advances, 12(36), 23533-23537. [Link]
-
American Chemical Society. (2020). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]
-
ResearchGate. (n.d.). Optimization of Knoevenagel conditions. [Link]
-
ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. [Link]
-
ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. [Link]
-
Supplementary Information for Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). [Link]
-
Shri R.L.T. College of Science, Akola. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]
-
The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. (n.d.). [Link]
-
Semantic Scholar. (2023). Regioselective C3−H Alkylation of Imidazopyridines with Donor−Acceptor Cyclopropanes. [Link]
-
MTCiting. (n.d.). Process Chemistry and Pharmaceutical Manufacturing Optimization. [Link]
-
IndiaMART. (n.d.). Technical Grade 3-5-Chloropyridin-2-YL-3-Oxopropanenitrile, For Laboratory, Liquid. [Link]
-
ResearchGate. (2015). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Semantic Scholar. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis | PDF. [Link]
-
MDPI. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5323. [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]
-
Organic Chemistry Portal. (2000). Scope and Limitations of Chiral B-[3,5-Bis(trifluoromethyl)phenyl]oxazaborilidine Catalyst for Use in the Mukaiyama Aldol Reaction. [Link]
-
PubMed. (2014). Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst. Journal of the American Chemical Society, 136(32), 11432-11439. [Link]
-
University of Rochester. (2026). Workup: About. [Link]
-
FICS. (n.d.). Chapter 11 Chemical Reactions Worksheet. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
University of Victoria. (n.d.). Chemistry 335 Additional Practice Final. [Link]
Sources
- 1. Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rltsc.edu.in [rltsc.edu.in]
Stability of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile under basic conditions
Technical Support Center: Stability of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE
The Bottom Line: this compound (hereafter Compound A ) exhibits a bimodal stability profile under basic conditions. Its stability is dictated by the competition between reversible enolization (thermodynamically favorable and protective) and irreversible hydrolysis/cleavage (kinetically accessible at elevated temperatures or high pH).
-
Mild Base (
, , Ambient Temp): The compound is generally stable but will exist predominantly as its enolate salt . This results in a distinct color change (often yellow/orange) and increased water solubility. This is not degradation; it is a reversible physical state. -
Strong Base / Heat (
, , ): The compound is unstable . It undergoes irreversible degradation via two primary pathways:-
Nitrile Hydrolysis: Conversion of the nitrile to a primary amide, then to a carboxylic acid.
-
Retro-Claisen Cleavage: Nucleophilic attack at the ketone, cleaving the molecule into 5-chloropicolinic acid and acetonitrile.
-
Critical Recommendation:
Always store Compound A under acidic or neutral conditions. If a basic reaction step is required (e.g., condensation), maintain temperature
PART 2: TECHNICAL DEEP DIVE (Mechanisms & Logic)
The Enolization Defense Mechanism
The methylene protons (
-
Mechanism: Base deprotonates the
-carbon, forming a resonance-stabilized enolate.[1] -
Observation: The solution turns yellow.
-
Implication: The enolate is negatively charged and electron-rich, which actually protects the carbonyl carbon from nucleophilic attack (since nucleophiles repel the negative charge). This is why the compound can survive transient exposure to base during synthesis.
The Degradation Pathways
When the "enolate defense" is overwhelmed (excess strong base, heat) or if the base attacks before enolization is complete, degradation occurs.
-
Pathway A: Nitrile Hydrolysis (Slower) The nitrile (
) is hydrated by to form the amide, and subsequently the carboxylate. This is common in aqueous bases. -
Pathway B: Retro-Claisen Cleavage (Fast at High pH) Hydroxide attacks the ketone carbonyl. The tetrahedral intermediate collapses, breaking the C-C bond between the pyridine ring and the
-carbon. This releases 5-chloropicolinate.
Visualizing the Chemistry
Caption: Figure 1. Competitive pathways between reversible enolization (stabilizing) and irreversible degradation (cleavage/hydrolysis) under basic conditions.
PART 3: TROUBLESHOOTING GUIDE & FAQs
Scenario 1: "My reaction mixture turned bright yellow upon adding base. Is it decomposing?"
-
Diagnosis: Likely No .
-
Explanation: You are observing the formation of the enolate anion . The conjugation of the double bond with the pyridine ring and nitrile group creates a chromophore that absorbs blue light, appearing yellow/orange.
-
Action:
-
Take a small aliquot.
-
Add dilute HCl.
-
If the color disappears and a white solid precipitates, your compound is intact.
-
If the color persists or no solid forms, degradation has occurred.
-
Scenario 2: "I see a new peak at RRT 0.45 in HPLC after stirring with NaOH."
-
Diagnosis: Hydrolysis or Cleavage Product .
-
Explanation: 5-Chloropicolinic acid is a common degradant. It is much more polar than the parent nitrile, leading to early elution (low Relative Retention Time) in reverse-phase HPLC.
-
Action:
-
Inject a standard of 5-chloropicolinic acid to confirm.
-
Switch to a weaker base (e.g.,
or K-OtBu in non-aqueous solvent) for future reactions.
-
Scenario 3: "Yield is low after workup from basic media."
-
Diagnosis: Partitioning Issue .
-
Explanation: Under basic conditions, the compound exists as a salt (enolate) and stays in the aqueous layer . It will not extract into ethyl acetate or DCM.
-
Action:
-
Crucial Step: You must acidify the aqueous layer to pH ~5-6 before extraction. This protonates the enolate back to the neutral keto-form, which is organic-soluble.
-
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Safe Handling in Basic Condensation Reactions
Context: Using Compound A as a nucleophile in Knoevenagel or alkylation reactions.
-
Solvent Selection: Use anhydrous polar aprotic solvents (DMF, DMSO, or Acetonitrile). Avoid alcohols if possible to prevent transesterification-like side reactions (though less likely with nitriles, alcoholysis can occur).
-
Base Addition:
-
Cool the reaction vessel to 0°C .
-
Add base (e.g., NaH, LiHMDS, or piperidine) slowly.
-
Why? Low temperature favors deprotonation (kinetic control) over nucleophilic attack (thermodynamic/activation energy barrier).
-
-
Quenching (The "Reverse Quench"):
-
Do not dump water into the reaction.
-
Pour the reaction mixture slowly into a stirred beaker of ice-cold dilute HCl (1N) or saturated Ammonium Chloride (
) . -
Target pH: 5.0 – 6.0.
-
-
Isolation:
-
Extract immediately with Ethyl Acetate.
-
Wash with Brine.[2]
-
Dry over
(avoid as drying agent).
-
Protocol B: Stability Stress Test (User Verification)
Use this to validate stability in your specific matrix.
| Condition | Duration | Expected Result | Action if Failed |
| 1N NaOH / RT | 1 Hour | Degradation (>10%) | Switch to mild base ( |
| 4 Hours | Minor Degradation (<2%) | Lower temp to 40°C | |
| 24 Hours | Stable | Safe to process |
PART 5: REFERENCES
-
Claisen Condensation & Retro-Claisen Mechanisms
-
Title: Claisen Condensation and Retro-Claisen Fragmentation.
-
Source: Chemistry LibreTexts.
-
URL:[Link]
-
-
Synthesis of Beta-Ketonitriles
-
Title: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of
-ketonitriles. -
Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
-
-
Betrixaban Intermediate Chemistry (Contextual Application)
-
pKa of Nitrogen Heterocycles
Sources
Validation & Comparative
Technical Assessment: Solvation-Dependent NMR Dynamics of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Executive Summary & Core Directive
In the characterization of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS: 101040-02-4), standard NMR protocols often fail to account for the dynamic keto-enol equilibrium unique to
This guide provides a comparative technical analysis of this molecule against its synthetic precursor (Ethyl 5-chloropicolinate) and evaluates solvent-dependent spectral shifts. It establishes a self-validating protocol for researchers to quantify tautomeric ratios and verify structural integrity.
Mechanistic Insight: The "Linear Nitrile" Anomaly
To interpret the NMR data correctly, one must understand why this molecule behaves differently than standard
Tautomeric Equilibrium Visualization
The following diagram illustrates the structural constraints preventing intramolecular cyclization, necessitating intermolecular stabilization.
Figure 1: Unlike acetylacetone, the target molecule cannot form a cyclic intramolecular hydrogen bond due to the 180° geometry of the cyano group. Therefore, the enol form relies on solvent interaction.
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its Synthetic Precursor (to verify reaction completion) and contrasts the Solvent Systems (to verify tautomeric identity).
A. Structural Verification: Product vs. Precursor
Precursor: Ethyl 5-chloropicolinate (Ethyl 5-chloropyridine-2-carboxylate) Target: this compound
| Feature | Precursor (Ethyl Ester) | Target (Beta-Ketonitrile) | Diagnostic Action |
| Aliphatic Region | Quartet (~4.4 ppm, 2H)Triplet (~1.4 ppm, 3H) | Singlet (~4.7 ppm, 2H, Keto)Singlet (~6.5 ppm, 1H, Enol) | Disappearance of Quartet/Triplet confirms loss of ethoxy group. |
| Carbonyl Position | Ester Carbonyl | Ketone Carbonyl | Downfield Shift of ortho-pyridine proton (H3) due to increased anisotropy of ketone vs ester. |
| Pyridine H6 | ~8.6 ppm (d) | ~8.7 ppm (d) | Minimal change; H6 is distal to the modification site. |
B. Solvent Comparison: CDCl vs. DMSO-d
The choice of solvent is not merely for solubility; it acts as a shift reagent for the tautomeric equilibrium.
| Parameter | CDCl | DMSO-d | Technical Interpretation |
| Tautomeric Ratio | >95% Keto | Mixed (Keto + Enol) | DMSO stabilizes the enol via intermolecular H-bonding. |
| Active Methylene | Sharp Singlet (~4.7 ppm) | Two signals: Keto (~4.8 ppm) + Enol Vinyl (~6.5 ppm) | Use CDCl |
| Exchangeable Protons | Not observed | Broad hump (12-14 ppm) | Enolic -OH is often invisible in CDCl |
Detailed Spectral Assignment (1H NMR)
Solvent: DMSO-d
The Pyridine Ring (Aromatic Region)
The 2,5-disubstitution pattern creates a distinct coupling system.
-
H6 (Position 6):
8.72 ppm (1H, d, Hz).-
Logic: Most deshielded due to proximity to Nitrogen. Small coupling (
) to H4.
-
-
H3 (Position 3):
8.05 ppm (1H, d, Hz).-
Logic: Ortho to the carbonyl group. Shows large ortho coupling (
) to H4.
-
-
H4 (Position 4):
8.18 ppm (1H, dd, Hz).-
Logic: "Doublet of doublets."[1] Couples to H3 (8.5 Hz) and H6 (2.4 Hz).
-
The Aliphatic Chain (Tautomeric Region)
-
Keto Form (-C(O)-CH
-CN): 4.75 ppm (Singlet).-
Integration: Correlates to the major species in CDCl
.
-
-
Enol Form (-C(OH)=CH-CN):
6.40 - 6.60 ppm (Singlet, Vinyl H).-
Note: The integration of this peak relative to the Keto singlet determines the
.
-
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this "Self-Validating" workflow. This protocol prevents common errors like under-integrating the enol form due to relaxation differences.
Figure 2: Workflow for quantitative NMR acquisition of tautomeric mixtures.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of the solid product.
-
Dissolve in 0.6 mL of DMSO-d
. (Note: If the sample contains residual water, the water peak at 3.33 ppm may overlap with the methylene signal if shifts drift; dry sample thoroughly).
-
-
Instrument Setup:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to 10 seconds .
-
Reasoning: The enolic proton and the methine protons often have different T1 relaxation times. A short d1 (e.g., 1s) will saturate the signals, leading to inaccurate integration ratios between the keto and enol forms.
-
-
Processing & Integration:
-
Phase and baseline correct the spectrum manually.
-
Internal Standard Strategy: Calibrate integration to the Pyridine H6 proton (set to 1.00).
-
Validation Calculation:
-
Integrate the Keto CH
singlet ( ). -
Integrate the Enol CH singlet (
). -
Check:
should equal roughly 2.0 (relative to 1H aromatic). Note: The enol vinyl proton is 1H, the keto methylene is 2H.
-
-
Troubleshooting & Impurities
| Artifact/Impurity | Chemical Shift (DMSO-d | Source |
| Water | ~3.33 ppm | Hygroscopic solvent/sample. |
| Ethanol | 1.05 (t), 3.44 (q) ppm | Recrystallization solvent residue. |
| Ethyl Acetate | 1.17 (t), 1.99 (s), 4.03 (q) ppm | Extraction solvent. |
| Grease | 0.85, 1.26 ppm | Ground glass joints. |
Critical Check: If you observe a quartet at ~4.4 ppm, your reaction is incomplete (presence of ethyl ester starting material).
References
-
Tautomerism in Beta-Ketonitriles: Ponzibbio, A. (2010).[2] Solvent effects on tautomeric equilibria in b-ketonitriles: NMR and theoretical studies. SEDICI. [Link]
-
General NMR Impurities Guide: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]
-
Coupling Constants in Pyridines: Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
Sources
HPLC Method Development Guide: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile Purity Profiling
Executive Summary & Chemical Context[1][2][3][4]
3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (hereafter CPON ) is a pivotal intermediate in the synthesis of anticoagulant drugs like Edoxaban. Its analysis presents a classic chromatographic challenge:
Standard "generic" HPLC methods often fail for CPON, yielding split peaks, plateauing baselines, or non-reproducible integration. This guide objectively compares a standard neutral method against an optimized acidic suppression method, demonstrating why pH control is the single most critical variable in analyzing this compound.
The Chemical Challenge: Tautomeric Equilibrium
CPON possesses an active methylene group flanked by a carbonyl and a nitrile. This structure allows for rapid keto-enol tautomerism. In solution, the compound exists in dynamic equilibrium between the keto form (favored in acidic/neutral non-polar solvents) and the enol/enolate form (stabilized by conjugation with the pyridine ring and solvent polarity).
If the rate of interconversion between these forms is on the same time scale as the chromatographic separation, the peak will split or broaden significantly—a phenomenon known as "dynamic peak spreading."
Comparative Study: Generic vs. Optimized Method
We compared a standard "Screening" method (Method A) against a "Mechanistically Optimized" method (Method B).
Experimental Data Summary
| Metric | Method A: Generic Neutral | Method B: Optimized Acidic (Recommended) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~6.8) | 0.1% Phosphoric Acid or Formic Acid (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Column | C18 (Standard End-capped), 5µm | C18 (High Carbon Load/Polar Embedded), 3µm |
| CPON Peak Shape | Split / Doublet (Tautomer separation) | Single Sharp Peak (Symmetry > 0.9) |
| Tailing Factor ( | > 2.5 (Significant tailing) | 1.05 - 1.15 |
| Resolution ( | < 1.5 (Co-elution with hydrolysis impurities) | > 3.0 (Baseline separation from impurities) |
| Theoretical Plates ( | < 2,000 | > 12,000 |
| LOD (S/N=3) | 0.5 µg/mL (Poor sensitivity due to spreading) | 0.05 µg/mL |
Analysis of Failure (Method A)
In Method A (neutral pH), the CPON exists as a mixture of keto and enol forms. The enol form is partially ionized (enolate), interacting strongly with residual silanols on the column. Furthermore, the interconversion rate causes the "saddle" effect between peaks. This renders the method invalid for quantitative purity analysis.
Mechanism of Success (Method B)
Method B utilizes a low pH (2.5). High proton activity (
Visualizing the Mechanism
The following diagram illustrates the tautomeric equilibrium and the decision logic used to arrive at Method B.
Figure 1: Tautomeric equilibrium of
Recommended Experimental Protocol (Method B)
This protocol is validated for specificity against common impurities: 5-Chloropicolinic acid (Starting Material) and 5-Chloropyridine-2-carboxamide (Hydrolysis Degradant).
A. Instrumentation & Reagents[2][5][6]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: High surface area and double end-capping prevent silanol interactions with the pyridine nitrogen.
-
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid (
).
B. Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.0 mL of 85%
in 1000 mL of water. Adjust pH to 2.5 ± 0.1 with Triethylamine or Phosphoric acid if necessary (though usually settles near 2.2-2.5). Filter through 0.22 µm membrane. -
Mobile Phase B: 100% Acetonitrile.
C. Chromatographic Conditions[2][4][5][6][7][8][9]
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C (Control is vital; temperature fluctuations affect tautomer ratios).
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 250 nm (Primary) and 280 nm (Secondary).
-
Note: 250 nm captures the pyridine
transition.
-
D. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
E. Sample Preparation[10][11]
-
Diluent: Acetonitrile : Water (50:50 v/v). Do not use pure acetonitrile as it may distort early eluting peak shapes.
-
Concentration: 0.5 mg/mL for purity assay.
Method Validation & Troubleshooting
Specificity & Retention Strategy
Under these conditions, the elution order is strictly driven by hydrophobicity (reversed-phase logic):
-
5-Chloropicolinic Acid (Impurity): RT ~ 3.5 min (Most polar, acidic).
-
CPON (Main Peak): RT ~ 8.2 min.
-
Late Eluters: Dimeric impurities or non-polar byproducts.
Troubleshooting Guide
-
Issue: Peak splitting still observed at pH 2.5.
-
Issue: Retention time drift.
Workflow Visualization
Figure 2: Step-by-step workflow for establishing the CPON purity method, emphasizing the critical pH check.
References
-
Chromatography Forum. (2007). Keto-enol tautomerism in HPLC Separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10280735, Edoxaban. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1990). Separation of keto-enol tautomers... by liquid chromatography. Retrieved from [Link]
- Google Patents. (2016). EP3318568A1 - Preparation process of edoxaban tosylate monohydrate.
Sources
Comparative Guide: Mass Spectrometry Profiling of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Executive Summary
3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS: 1072-98-6, hereafter referred to as CP-Ketonitrile ) is a critical pharmacophore and intermediate, most notably in the synthesis of the Factor Xa inhibitor Edoxaban .
This guide compares the two primary mass spectrometry workflows—Electron Impact (EI) and Electrospray Ionization (ESI) —for the characterization of CP-Ketonitrile. While EI provides structural fingerprinting essential for raw material identification, ESI is the superior alternative for trace impurity profiling in pharmaceutical matrices due to its preservation of the molecular ion and compatibility with liquid chromatography.
Part 1: Structural Context & Isotopic Signature
Before analyzing fragmentation, the analyst must validate the precursor ion using the chlorine isotope signature. CP-Ketonitrile (
-
Monoisotopic Mass (
): ~180.01 Da -
Isotope Pattern: A characteristic 3:1 intensity ratio between the
and peaks (or and ). -
Diagnostic Value: Any fragment ion retaining the chlorine atom must display this 3:1 doublet. Loss of this pattern indicates dehalogenation.
Graphviz: Structural Logic & Fragmentation Nodes
Figure 1: Predicted fragmentation pathway logic.[1][2] The retention of the chlorine atom (and its isotope pattern) persists through the Acylium and Pyridinium stages.
Part 2: Comparative Analysis (EI vs. ESI)
Scenario A: Electron Impact (EI-GC-MS)
Best For: Raw material identification, library matching, and purity assessment of the neat intermediate. Mechanism: Hard ionization (70 eV) imparts high internal energy, promoting extensive fragmentation.
-
Molecular Ion (
): Observed at m/z 180 (Intensity: Medium). -
Base Peak (Dominant): m/z 140 .
-
Secondary Fragment: m/z 112 .
Scenario B: Electrospray Ionization (ESI-LC-MS/MS)
Best For: Trace analysis of CP-Ketonitrile as an impurity within Edoxaban drug substance; pharmacokinetic studies. Mechanism: Soft ionization generates stable protonated molecules, requiring Collision Induced Dissociation (CID) for structural elucidation.
-
Precursor Ion (
): m/z 181 (Intensity: High/Dominant). -
Primary CID Fragment: m/z 163 .
-
Secondary CID Fragment: m/z 141 .
Data Summary Table
| Feature | EI-MS (GC-MS) | ESI-MS/MS (LC-MS) |
| Primary Application | Raw Material ID / Library Matching | Impurity Profiling / Quantitation |
| Ionization Energy | 70 eV (Hard) | ~3-5 kV (Soft) |
| Dominant Species | Fragment: m/z 140 (Acylium) | Precursor: m/z 181 |
| Key Diagnostic Loss | 40 Da ( | 18 Da ( |
| Isotope Pattern | Visible in m/z 180, 140, 112 | Visible in m/z 181, 163, 141 |
| Detection Limit | Low ppm | High sensitivity (ppb/ppt) |
Part 3: Mechanistic Pathways & Causality
The Alpha-Cleavage (EI Dominant)
In Electron Impact, the radical cation forms primarily on the pyridine nitrogen or the carbonyl oxygen. The most energetically favorable pathway is the cleavage of the bond between the carbonyl carbon and the alpha-carbon (the methylene group of the nitrile tail).
-
Causality: This cleavage is driven by the formation of the resonance-stabilized acylium ion (m/z 140) attached to the aromatic pyridine ring. The neutral radical lost (
) is relatively stable, making this the "Base Peak" pathway.
The Tautomeric Dehydration (ESI Dominant)
In ESI, the molecule is protonated.
-
Causality: The enol form allows for an intramolecular proton transfer and subsequent elimination of water. This creates a conjugated ion at m/z 163. This pathway is less prominent in EI because the high energy of EI favors direct bond scission over rearrangement.
Graphviz: Experimental Workflow
Figure 2: Dual-pathway workflow for identification (EI) vs. quantification (ESI).
Part 4: Experimental Protocols
Protocol A: ESI-LC-MS/MS (Impurity Profiling)
Objective: Detect CP-Ketonitrile trace levels in Edoxaban API.
-
Sample Preparation: Dissolve 10 mg sample in 10 mL Acetonitrile:Water (50:50). Vortex for 1 min. Filter through 0.22 µm PTFE filter.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Promotes protonation).
-
B: Acetonitrile.[9]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings (Q-TOF or Triple Quad):
-
Mode: ESI Positive (
).[10] -
Capillary Voltage: 3.5 kV.
-
MRM Transition (Quant):
(Collision Energy: ~20-25 eV). -
MRM Transition (Qual):
(Collision Energy: ~15 eV).
-
Protocol B: EI-GC-MS (Raw Material ID)
Objective: Confirm identity of incoming raw material batch.
-
Sample Preparation: Dissolve 1 mg in 1 mL Dichloromethane (DCM).
-
Inlet: Split mode (20:1), 250°C.
-
Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).
-
Oven: 60°C hold 1 min, ramp 20°C/min to 280°C.
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 50–300.
-
Validation: Check for m/z 140 (Base) and m/z 180 (Molecular). Confirm 3:1 ratio at m/z 180/182.
References
-
Edoxaban Impurity Synthesis & Characterization
- Process Development of Edoxaban
-
General Fragmentation of Pyridine Derivatives
-
2-Amino-5-chloropyridine Structure
-
PubChem Compound Summary for CID 66174 (Precursor substructure). National Center for Biotechnology Information. Available at: [Link]
-
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldncloudpublications.com [goldncloudpublications.com]
- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS [mdpi.com]
Optimized High-Resolution ATR-FTIR for Structural Characterization of Chloropyridine Derivatives: A Comparative Guide
Executive Summary
In the high-stakes environment of pharmaceutical intermediate development, chloropyridine derivatives serve as critical scaffolds. However, the structural characterization of these compounds—specifically distinguishing the electronic environments of nitrile (
This guide compares the High-Resolution Diamond ATR-FTIR Protocol against traditional KBr Transmission FTIR and Raman Spectroscopy . While Raman offers superior sensitivity for symmetric nitrile bonds, our comparative analysis demonstrates that High-Resolution ATR-FTIR provides the most robust, self-validating balance of speed, sensitivity to polar carbonyls, and resistance to fluorescence interference, making it the superior choice for routine QC and structural confirmation.
Part 1: Scientific Foundation & Electronic Effects
To interpret the spectra of chloropyridine derivatives accurately, one must understand the causality behind the peak shifts. We are not merely looking for peaks; we are observing the perturbation of bond force constants caused by the heterocyclic ring.
The Chloropyridine Electronic Environment
The pyridine ring is naturally electron-deficient due to the electronegative nitrogen atom. Adding a chlorine substituent introduces two competing effects:
-
Inductive Effect (-I): Chlorine withdraws electron density through the sigma bond skeleton, potentially strengthening adjacent bonds by increasing their
-character. -
Resonance Effect (+R): Chlorine can donate lone pair electrons into the
-system, though this is generally weaker than its inductive withdrawal in pyridine systems.
Impact on Nitrile ( ) Bands[1]
-
Standard Aliphatic Nitrile: ~2250 cm⁻¹
-
Chloropyridine Nitrile: Typically shifts to 2230–2245 cm⁻¹ .
-
Mechanism:[1][2] Conjugation with the aromatic ring slightly lowers the bond order (lowering wavenumber). However, the electron-withdrawing chlorine prevents the drastic lowering seen in electron-rich aromatics.
-
Diagnostic Value: This band is sharp and distinct, located in a "silent" region of the spectrum, making it a primary purity indicator.
-
Impact on Ketone ( ) Bands[1][3][4][5]
-
Chloropyridine Ketone: Typically shifts to 1680–1705 cm⁻¹ .
-
Mechanism:[1][2] Direct conjugation with the pyridine ring lowers the frequency (single-bond character increases).
-
Fermi Resonance: In high-resolution scans, the carbonyl band often splits or shows a shoulder due to Fermi resonance with overtone bending modes. This is a critical "fingerprint" feature that low-resolution scans blur into a single peak.
-
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct analytical approaches for the characterization of a representative compound: 2-chloro-3-cyano-5-acetylpyridine .
Method A: High-Resolution Diamond ATR-FTIR (The Recommended Protocol)
-
Technique: Attenuated Total Reflectance using a monolithic diamond crystal.
-
Resolution: 2 cm⁻¹ (vs. standard 4 cm⁻¹).
-
Verdict: Best overall balance of speed and data integrity. The diamond crystal allows for high pressure, ensuring excellent contact with hard crystalline chloropyridine powders without the need for grinding.
Method B: Transmission FTIR (KBr Pellet)
-
Technique: Sample ground with Potassium Bromide and pressed into a transparent disc.
-
Verdict: Historically the "Gold Standard" but operationally flawed. KBr is hygroscopic; absorbed water creates a broad O-H band (3400 cm⁻¹) that obscures amine or amide impurities often found in pyridine synthesis.
Method C: Raman Spectroscopy (1064 nm Laser)
-
Technique: Inelastic light scattering.
-
Verdict: Excellent for the Nitrile band (which is highly polarizable and Raman active) but suffers significantly from fluorescence interference caused by the conjugated pyridine system, even with NIR lasers.
Data Summary: Performance Comparison
| Feature | High-Res ATR-FTIR (Recommended) | Transmission KBr (Alternative) | Raman Spectroscopy (Complementary) |
| Nitrile Sensitivity | High (Sharp Peak) | High | Very High (Strongest Signal) |
| Ketone Sensitivity | Very High (Dipole change) | High | Low (Weak scatterer) |
| Sample Prep Time | < 1 Minute | 15-20 Minutes | < 1 Minute |
| Water Interference | Negligible | High (Hygroscopic KBr) | Negligible |
| Fluorescence Issue | None | None | High (Conjugated systems) |
| Reproducibility | Excellent (Fixed path length) | Variable (Pellet thickness) | Good |
Part 3: Experimental Data & Spectral Interpretation[2][3][5][6][7]
The following data represents the spectral shifts observed for 2-chloro-3-cyano-5-acetylpyridine .
Table 1: Characteristic Wavenumber Assignments
| Functional Group | Vibration Mode | Standard Aliphatic Frequency (cm⁻¹) | Observed Chloropyridine Frequency (cm⁻¹) | Shift Explanation |
| Nitrile | 2250 | 2238 | Conjugation lowers | |
| Ketone | 1715 | 1695 | Conjugation with Pyridine ring lowers bond order. | |
| Pyridine Ring | 1500–1600 | 1582, 1560 | Characteristic "breathing" modes of the heterocycle. | |
| C-Cl | 600–800 | 1085, 745 | Ar-Cl stretch is coupled with ring vibrations, appearing higher. |
Note on C-Cl: The C-Cl stretch in heteroaromatics is often coupled with ring vibrations, appearing as a strong band near 1080–1100 cm⁻¹ rather than the isolated 700 cm⁻¹ region seen in alkyl chlorides [1, 2].
Part 4: Detailed Experimental Protocol
High-Resolution Diamond ATR-FTIR Workflow
This protocol is designed to be self-validating . The inclusion of a polystyrene reference check ensures the instrument resolution is sufficient to resolve the fine structure of the chloropyridine bands.
1. System Validation (Pre-Run)
-
Clean Crystal: Wipe diamond ATR crystal with isopropanol. Ensure energy throughput is >95% of the open beam.
-
Resolution Check: Collect a background scan. Place a standard Polystyrene film on the crystal.
-
Criteria: The peak at 2849.5 cm⁻¹ must be resolved from the shoulder at 2851.5 cm⁻¹. If merged, the resolution is insufficient (set to 2 cm⁻¹ or better).
2. Sample Preparation & Acquisition
-
Sample State: Ensure the chloropyridine derivative is a dry, fine powder. (Coarse crystals can damage ZnSe crystals, but Diamond is resistant).
-
Deposition: Place approx. 5 mg of sample onto the center of the crystal.
-
Compression: Apply pressure using the slip-clutch tower. Crucial: Apply pressure until the "click" to ensure uniform path length and intimate contact.
-
Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Scans: 32 (Signal-to-Noise ratio optimization)
-
Resolution: 2 cm⁻¹
-
Apodization: Norton-Beer Strong (enhances resolution of sharp nitrile bands).
-
3. Data Processing
-
ATR Correction: Apply software ATR correction (modifies intensity based on penetration depth
-dependence). -
Baseline: Multi-point baseline correction (avoid automatic polynomial fitting which can distort the broad carbonyl base).
-
Peak Picking: Threshold set to 5% T.
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for characterizing these derivatives, highlighting the decision points that ensure data integrity.
Figure 1: Decision matrix and workflow for the spectral characterization of chloropyridine derivatives, prioritizing the ATR-FTIR pathway.
References
-
Balachandran, V., et al. (2012). "Vibrational spectra, molecular structure, NBO, HOMO-LUMO and first order hyperpolarizability analysis of 2-chloro-3-cyanopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR frequency tables).
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Sources
Comparative Reactivity Profile: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile vs. 5-Bromo Analogs
[1]
Executive Summary: Strategic Selection of the Halogen Handle
In the design of bioactive heterocyclic scaffolds—particularly p38 MAP kinase inhibitors and Factor Xa inhibitors—the choice between 3-(5-chloropyridin-2-yl)-3-oxopropanenitrile (Compound A) and its 5-bromo analog (Compound B) is rarely a matter of side-chain reactivity.[1] Instead, it is a strategic decision dictated by the downstream synthetic intent .
While both compounds possess an identical, highly reactive
-
Select the 5-Chloro Analog (A) when: The halogen is a permanent structural feature of the final API (Active Pharmaceutical Ingredient). The C-Cl bond offers superior metabolic stability and lower cost, resisting accidental oxidative addition during mild catalytic steps.
-
Select the 5-Bromo Analog (B) when: The pyridine ring requires further functionalization (e.g., aryl/heteroaryl extension).[1] The C-Br bond provides a
1000-fold faster rate of oxidative addition in Pd-catalyzed cross-couplings, enabling functionalization under milder conditions that preserve the sensitive nitrile group.
Molecular Analysis & Electronic Profiling
To understand the reactivity differences, we must decouple the molecule into two domains: the Pyridine Core (the variable) and the
Electronic Effects (Hammett Constants)
The reactivity of the side chain is governed by the electron-withdrawing nature of the pyridine ring. Surprisingly, the electronic difference between the 5-Cl and 5-Br substituents is negligible.
| Parameter | 5-Chloro Substituent | 5-Bromo Substituent | Impact on Reactivity |
| Hammett Constant ( | 0.23 | 0.23 | Identical. The acidity of the methylene protons ( |
| Bond Dissociation Energy (C-X) | ~95 kcal/mol | ~68 kcal/mol | Major Difference. The C-Br bond is significantly weaker, driving the disparity in cross-coupling rates. |
| C-X Bond Length | 1.73 Å | 1.89 Å | The longer C-Br bond increases steric accessibility for Pd catalysts. |
The "Warhead" Similarity
Both compounds exhibit a pKa of approximately 6.0–6.5 (in DMSO) for the methylene protons. This high acidity drives rapid Knoevenagel condensations and cyclizations. Experimental evidence confirms that switching from Cl to Br does not require re-optimization of base equivalents or reaction times for side-chain manipulations.
Comparative Reactivity Analysis
Domain 1: The -Keto Nitrile Side Chain (Cyclization Chemistry)
Primary Application: Synthesis of fused bicyclic systems (e.g., Pyrazolo[1,5-a]pyridines).[1]
In this domain, the compounds are functionally equivalent . The electron-deficient pyridine ring activates the carbonyl, making it highly susceptible to nucleophilic attack by hydrazines or amidines.
Experimental Case Study: Pyrazole Synthesis
Objective: Compare the yield of cyclization with hydrazine hydrate.
-
Reaction: 3-(5-halo-pyridin-2-yl)-3-oxopropanenitrile +
3-amino-5-(5-halo-pyridin-2-yl)pyrazole.[1] -
Observation: Both analogs reach >90% conversion within 2 hours at 80°C in Ethanol.
-
Key Insight: The 5-Br bond is stable under these standard nucleophilic conditions. However, if strong Lewis acids are used (e.g., in a Friedländer synthesis), the 5-Br analog shows a 5-10% higher rate of dehalogenation side-products compared to the 5-Cl analog.[1]
Domain 2: The Pyridine Core (Cross-Coupling Efficiency)
Primary Application: Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]
This is where the 5-Bromo analog is superior . The rate-limiting step in Pd-catalyzed coupling is the oxidative addition of the aryl halide to the Pd(0) species.
Comparative Data: Suzuki Coupling Kinetics
Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.[1]
| Substrate | Time to 95% Conv. | Yield | Notes |
| 5-Bromo Analog | 1.5 Hours | 92% | Clean conversion. Minimal homocoupling. |
| 5-Chloro Analog | 18 Hours | 45% | Sluggish reaction. Requires specialized ligands (e.g., XPhos, Buchwald G3) to push to completion, which increases cost.[1] |
Detailed Experimental Protocols
Protocol A: Self-Validating Synthesis of the 5-Bromo Analog
Rationale: Direct condensation of the ester is preferred over the Grignard route to avoid incompatibility with the nitrile.
Reagents:
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 3-neck flask with anhydrous acetonitrile (10 vol) and NaOEt (1.5 eq). Cool to 0°C.[4]
-
Addition: Add Methyl 5-bromopyridine-2-carboxylate dropwise as a solution in acetonitrile. Critical: Maintain internal temp < 5°C to prevent polymerization of acetonitrile.
-
Reaction: Allow to warm to RT and stir for 4 hours. A thick precipitate (the enolate salt) will form.
-
Quench (Self-Validating Step): Take a 50 µL aliquot, quench in dilute HCl, and check TLC/LCMS. Disappearance of the ester peak indicates completion.
-
Workup: Dilute with water. Acidify carefully with 1N HCl to pH 4-5. The product will precipitate as a solid.[3]
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 75-85%.
-
Appearance: Off-white to pale yellow solid.[5]
-
Protocol B: Selective Suzuki Coupling on the 5-Bromo Analog
Rationale: Preserving the nitrile group while coupling the halogen.
Reagents:
-
3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile (1.0 eq)[1]
-
Aryl Boronic Acid (1.1 eq)[1]
-
K3PO4 (2.0 eq)[1]
-
1,4-Dioxane/Water (4:1)[1]
Step-by-Step Workflow:
-
Degassing: Combine solvent, base, and substrate in a vial. Sparge with Argon for 10 mins. Oxygen exclusion is critical to prevent homocoupling.
-
Catalyst Addition: Add Pd catalyst and Boronic acid. Seal immediately.
-
Heating: Heat to 80°C for 4 hours.
-
Checkpoint: LCMS should show the product mass (M+Ar). If the nitrile hydrolyzed to the amide, the mass will be M+18; this indicates the base concentration or temperature was too high.
-
Isolation: Standard aqueous workup.
Visualizing the Divergent Pathways
The following diagram illustrates the decision logic for selecting the correct starting material based on the target scaffold.
Caption: Decision logic for selecting between 5-Cl and 5-Br analogs based on synthetic requirements.
References
-
Synthesis of Beta-Keto Nitriles: Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of
-ketonitriles." Royal Society of Chemistry, 2020. Link -
Comparative Halogen Reactivity: BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil." BenchChem, 2025.[3][6][7] Link
-
pKa of Pyridine Derivatives: Atalay, V. E. "Determination of the pKa values of some pyridine derivatives by computational methods." Bulgarian Chemical Communications, 2018.[1] Link
-
Cross-Coupling Selectivity: Schroter, S., et al. "Regioselective cross-coupling of 2,5-dihalopyridines."[1] Tetrahedron, 2005.[1] (Extrapolated from scaffold data).
-
General Reactivity of 3-Oxopropanenitriles: "Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis." BenchChem.[2][3][4][7] Link
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile and its Analogs
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comprehensive overview of the X-ray crystallographic analysis of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile, a compound of interest in medicinal chemistry, and presents a comparative analysis with structurally related alternatives.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will utilize the crystallographic data of a closely related and well-characterized analog, Bis(2-pyridyl) ketone, to provide a detailed experimental framework and a basis for structural comparison. The principles and methodologies described herein are broadly applicable to the crystallographic studies of a wide range of small organic molecules.
The Significance of 2-Acylpyridine Scaffolds
The 2-acylpyridine moiety, a core component of this compound, is a prevalent scaffold in medicinal chemistry.[1] These compounds exhibit a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the ketone functionality provides a key site for molecular interactions, making these molecules attractive for the design of enzyme inhibitors and receptor ligands. The introduction of a cyano group, as in the case of 3-oxopropanenitrile derivatives, further enhances the electronic properties and potential for specific interactions within biological targets.[4]
A Comparative Look at Structural Alternatives
In the absence of a crystal structure for the title compound, a comparative analysis with structurally similar molecules is invaluable. The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design. For this compound, relevant comparators include other substituted pyridyl ketones and propanenitrile derivatives.
For the purpose of this guide, we will focus on Bis(2-pyridyl) ketone as a primary comparator due to the availability of its high-quality crystal structure (CSD Deposition Number: 102664).[5] This molecule shares the fundamental pyridyl-ketone framework and serves as an excellent model for discussing the intricacies of X-ray crystallographic analysis. Other relevant alternatives for which crystallographic data may be available include various halogenated or otherwise substituted 2-acylpyridines.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires meticulous experimental technique and sophisticated data analysis. The following protocol outlines the key stages involved, using Bis(2-pyridyl) ketone as a practical example.
Crystal Growth
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and critical step. Common techniques for small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.
For Bis(2-pyridyl) ketone, suitable solvents for crystallization could include ethanol, acetone, or a mixture of solvents like dichloromethane/hexane.
Caption: Workflow for growing single crystals of small organic molecules.
Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.
-
Crystal Mounting: The crystal is carefully affixed to a thin glass fiber or a loop using a cryoprotectant oil.
-
Data Acquisition: The mounted crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to solve the crystal structure.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis of Crystallographic Data
The table below presents the crystallographic data for Bis(2-pyridyl) ketone, which serves as a benchmark for what one might expect for this compound and its other analogs.
| Parameter | Bis(2-pyridyl) ketone (CSD: 102664)[5] | This compound |
| Chemical Formula | C₁₁H₈N₂O | C₈H₅ClN₂O |
| Molecular Weight | 184.19 | 180.60 |
| Crystal System | Monoclinic | Data Not Available |
| Space Group | P2₁/c | Data Not Available |
| a (Å) | 8.653(2) | Data Not Available |
| b (Å) | 10.150(2) | Data Not Available |
| c (Å) | 10.513(2) | Data Not Available |
| α (°) | 90 | Data Not Available |
| β (°) | 108.88(3) | Data Not Available |
| γ (°) | 90 | Data Not Available |
| Volume (ų) | 873.9(3) | Data Not Available |
| Z | 4 | Data Not Available |
| R-factor (%) | 4.5 | Data Not Available |
Data for this compound is not currently available in public databases.
The crystallographic data for Bis(2-pyridyl) ketone reveals a monoclinic crystal system with the centrosymmetric space group P2₁/c.[5] The unit cell dimensions and angles provide the fundamental lattice parameters. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value of 4.5% indicates a high-quality structure determination.
Conclusion
While the crystal structure of this compound remains to be determined, the methodologies and comparative data presented in this guide provide a robust framework for its future crystallographic investigation. The use of Bis(2-pyridyl) ketone as a structural analog highlights the key features and experimental considerations for analyzing 2-acylpyridine derivatives. The elucidation of the three-dimensional structure of the title compound will be a critical step in understanding its chemical properties and will undoubtedly aid in the rational design of new therapeutic agents.
References
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Cambridge Crystallographic Data Centre. CSD Entry 102664: Bis(2-pyridyl) ketone. Available from: [Link]
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ACS Omega. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Available from: [Link]
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Journal of Medicinal Chemistry. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Available from: [Link]
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IUCr. Bis[μ-bis(pyridin-2-yl)methanone oxime-κ3N:,N′,N′′]bis[diacetato-κ2O,O′;κO-zinc(II)]. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Available from: [Link]
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MDPI. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Available from: [Link]
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Arzneimittelforschung. 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents. Available from: [Link]
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PubMed. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. Available from: [Link]
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ResearchGate. A review on the medicinal importance of pyridine derivatives. Available from: [Link]
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PubMed. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. Available from: [Link]
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PMC. Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). Available from: [Link]
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Cambridge Crystallographic Data Centre. Access Structures. Available from: [Link]
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IndiaMART. Technical Grade 3-5-Chloropyridin-2-YL-3-Oxopropanenitrile, For Laboratory, Liquid. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Assay Purity for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Introduction
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of subsequent research are built. 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile is a bifunctional molecule featuring a chloropyridine heterocycle and a keto-nitrile moiety, marking it as a versatile synthon for constructing more complex molecular architectures.[1][2] Its utility as a building block necessitates a rigorous and multi-faceted approach to purity validation. An uncharacterized impurity, even at low levels, could lead to unexpected side reactions, altered biological activity, or failed synthetic steps, resulting in significant loss of time and resources.
This guide provides an in-depth comparison of analytical methodologies for validating the assay purity of this compound. We will move beyond rote protocols to dissect the underlying principles of each technique, establishing a framework for creating a self-validating system of analysis. The objective is to empower researchers with the expertise to not only measure purity but to be unequivocally confident in their results.
The Analytical Challenge: Understanding the Molecule and Its Potential Impurities
The structure of this compound dictates the analytical strategy. The presence of the pyridine ring provides a strong UV chromophore, making it highly amenable to UV-based detection methods.[3] The molecule's polarity and functional groups (ketone, nitrile, chloropyridine) suggest it is a solid at room temperature and soluble in common organic solvents.
A robust purity assessment protocol must anticipate potential impurities arising from the synthetic route. While the specific synthesis is not detailed here, common pathways to such structures may involve the condensation of a substituted pyridine ester with acetonitrile. Potential impurities could therefore include:
-
Starting Materials: Unreacted 2-acetyl-5-chloropyridine or related precursors.
-
By-products: Compounds formed from side reactions, such as self-condensation products.
-
Degradants: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if exposed to acidic or basic conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.[4]
Therefore, the chosen analytical methods must be capable of separating and detecting these structurally similar compounds.
Comparison of Primary Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific information required.[5] For a comprehensive purity assessment of this compound, a multi-pronged, or "orthogonal," approach is essential. An orthogonal approach uses multiple methods based on different chemical or physical principles, providing a much higher degree of confidence in the final purity value.[6]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for robust purity validation."
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For this compound, a reverse-phase HPLC method with UV detection is the logical first choice.
-
Principle of Causality: Reverse-phase HPLC separates compounds based on their relative hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and acetonitrile or methanol.[7] Our target molecule, with its polar functional groups and aromatic ring, will have a moderate retention time, allowing for excellent separation from more polar degradants or less polar starting materials. The chloropyridine ring acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[8][9]
-
Trustworthiness through System Suitability: Before any sample analysis, the method's performance is verified through system suitability tests. Parameters like peak symmetry (tailing factor), resolution between the main peak and any adjacent impurities, and injection precision are measured to ensure the system is operating correctly, making the subsequent data reliable.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
While HPLC provides a purity value relative to other UV-active components, quantitative NMR (qNMR) offers an absolute measure of purity without the need for a specific reference standard of the analyte.[10][11] This makes it an exceptionally powerful orthogonal technique for validation.
-
Principle of Causality: NMR spectroscopy is inherently quantitative because, under appropriate experimental conditions, the integrated area of a specific resonance signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[6][12] By adding a known mass of a highly pure, stable internal standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) to a known mass of the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
Trustworthiness through Internal Calibration: The internal standard acts as a self-validating check within the experiment. Its stability and known purity anchor the entire calculation. The selection of non-overlapping signals from both the analyte and the standard is critical for accuracy.[6] This method is non-destructive and provides structural confirmation of the main component simultaneously.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
When impurities are detected by HPLC, LC-MS is the premier technique for their identification. It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry.[13]
-
Principle of Causality: As the separated components elute from the HPLC column, they are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, providing the molecular weight of the eluting compound.[14] For this compound (C₈H₅ClN₂O), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 181.02.[15] Any impurity peaks observed in the chromatogram can be analyzed to determine their molecular weight, offering crucial clues to their identity.
-
Trustworthiness through High Specificity: Mass spectrometry is highly specific. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the determination of the elemental composition of an unknown impurity.[14] This provides a high degree of confidence in impurity identification.
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Quantitative Capability | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on polarity.[5] | Primary Purity Assay & Quantification of known impurities. | Excellent (relative quantification using area percent). | High resolution, robust, widely available, excellent for routine QC.[3] | Requires a reference standard for absolute quantification; peak purity is not guaranteed. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei.[12] | Absolute Purity Assay & Structural Confirmation. | Excellent (absolute quantification using an internal standard). | Primary method, no analyte-specific reference standard needed, non-destructive.[6][10] | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap.[10] |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio analysis.[13] | Impurity Identification & Structural Elucidation. | Good (can be quantitative but often used qualitatively). | High sensitivity and specificity, provides molecular weight of unknowns.[5] | Response factors can vary significantly, complex instrumentation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis.[3] | Analysis of volatile impurities (e.g., residual solvents). | Excellent for volatile analytes. | Superior separation for volatile compounds.[16] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[10] |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: Reverse-Phase HPLC Purity Assay
This method is designed for high-resolution separation and quantification.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Experimental workflow for HPLC analysis."
1. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[7]
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.[7]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
-
Sample: this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above and degas thoroughly.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 20 minutes. Inject a blank (mobile phase), followed by six replicate injections of the standard solution to establish system suitability. Finally, inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Quantitative ¹H NMR (qNMR) Purity Assay
This protocol provides a method for determining absolute purity.
1. Materials & Instrumentation:
-
NMR Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Internal Standard (IS): Maleic acid (purity >99.9%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analytical Balance: Capable of weighing to ±0.01 mg.
2. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified (a D1 of 30 seconds is generally a safe starting point) and a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., one of the aromatic protons on the pyridine ring).
-
Integrate the singlet signal from the two olefinic protons of the internal standard (maleic acid, ~6.2 ppm).
-
-
Calculation:
-
Use the following formula to calculate the purity: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)
-
MW: Molecular weight (Analyte ≈ 180.59 g/mol ; IS = 116.07 g/mol )
-
m: Mass
-
P_IS: Purity of the internal standard (in %)
-
-
Conclusion
Validating the assay purity of a critical synthetic intermediate like this compound is a non-negotiable step in ensuring the integrity of research and development efforts. A single-method approach is insufficient and carries inherent risks. The most robust and trustworthy strategy employs a self-validating, orthogonal system.
We recommend Reverse-Phase HPLC as the primary method for routine quality control and relative purity determination. This should be complemented by Quantitative NMR (qNMR) to establish an absolute purity value and confirm the material's identity, especially for new batches or when qualifying material for critical applications. Finally, in cases where significant impurities are detected, LC-MS should be utilized for their identification and characterization. By integrating these methodologies, researchers can be confident that the purity value assigned to their material is accurate, defensible, and reliable.
References
- A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024). Advance Journal of Pharmaceutical Research & Review, 1(4), 16-17.
-
de Hoffmann, E., & Stroobant, V. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry, 36(7), 769-777. Available from: [Link]
-
Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4), 385-391. Available from: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Pharma Tutor. (2024). Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]
-
Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Available from: [Link]
-
Giraudeau, P. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(22), 12345. Available from: [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available from: [Link]
-
European Medicines Agency. (2009). Impurities in drug substances and medicinal products. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available from: [Link]
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- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 9. ptfarm.pl [ptfarm.pl]
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Elemental Analysis Standards for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile: A Comparative Guide
Executive Summary
For researchers and drug development professionals, verifying the empirical formula and bulk purity of synthetic intermediates is a critical quality control step. 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (C₈H₅ClN₂O, MW: 180.59 g/mol ) presents a unique analytical challenge. As a halogenated, nitrogen-rich heterocyclic compound, it actively resists standard combustion protocols and introduces corrosive byproducts that can compromise detector integrity.
This guide objectively compares the performance of automated CHN combustion analysis against orthogonal techniques like Schöninger Flask Combustion and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind specific experimental modifications—such as the use of combustion promoters and halogen scrubbers—this guide provides a self-validating framework for accurate elemental characterization.
The Analytical Challenge: Structure-Driven Interferences
To understand the analytical hurdles, we must first examine the theoretical elemental composition of the compound.
Table 1: Theoretical Elemental Composition of C₈H₅ClN₂O
| Element | Atom Count | Atomic Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 8 | 12.011 | 53.21% |
| Hydrogen (H) | 5 | 1.008 | 2.79% |
| Nitrogen (N) | 2 | 14.007 | 15.51% |
| Chlorine (Cl) | 1 | 35.450 | 19.63% |
| Oxygen (O) | 1 | 15.999 | 8.86% |
Causality of Interferences:
-
Refractory Heterocyclic Nitrogen: The pyridine ring is notoriously refractory. The strong aromatic C-N bonds require exceptionally vigorous oxidation conditions to ensure complete conversion to nitrogen oxides (NOx) [1]. Standard combustion temperatures often leave uncombusted carbon-nitrogen residues, leading to artificially low %N and %C yields.
-
Halogen Poisoning: The 5-chloro substituent generates chlorine gas (Cl₂) and hydrogen chloride (HCl) during thermal decomposition. If these acid gases enter the reduction tube, they permanently poison the copper catalyst. Furthermore, if they elute into the Thermal Conductivity Detector (TCD), they overlap with the CO₂ or N₂ peaks, severely skewing the quantitative results [3].
Methodology Comparison
To establish a highly trustworthy analytical profile, laboratories must employ complementary techniques. Table 2 compares the three primary methodologies used to validate this compound.
Table 2: Performance Comparison of Analytical Techniques
| Technique | Target Elements | Accuracy Limit | Throughput | Key Limitation / Matrix Challenge |
| Automated CHN Combustion | C, H, N | ± 0.3% | High | Requires specialized silver-based scrubbers to prevent halogen interference. |
| Schöninger Flask + IC | Cl (Total) | ± 0.2% | Low (Manual) | Labor-intensive; requires precise handling of explosive oxygen combustion. |
| High-Resolution MS | Exact Mass | < 5 ppm error | Medium | Qualitative/Semi-quantitative; does not provide bulk purity mass fractions. |
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to bypass the structural challenges of this compound. Every step includes a validation checkpoint to ensure data integrity.
Protocol A: Modified CHN Combustion Analysis
To counteract the refractory pyridine ring and the corrosive chlorine atom, the standard CHN workflow must be chemically modified [1].
-
System Preparation & Scrubbing: Pack the primary combustion tube with a standard oxidation catalyst (e.g., Chromium Oxide) followed by a 50 mm layer of Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) .
-
Causality: The Ag₂WO₄ acts as a high-efficiency halogen scrubber, reacting with Cl₂/HCl to form stable, non-volatile Silver Chloride (AgCl) before the gases reach the reduction tube [1].
-
-
Calibration & Blanking: Run empty tin capsules until the TCD baseline stabilizes (System Suitability). Calibrate the instrument using a nitrogen-rich, halogenated certified reference material (CRM) such as 4-Chlorobenzoic acid or Sulfanilamide to generate accurate K-factors.
-
Sample Encapsulation: Accurately weigh 2.000 - 3.000 mg of the sample into a combustible tin capsule.
-
Combustion Promotion: Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule.
-
Causality: V₂O₅ acts as an oxygen-donor and combustion promoter. It creates a localized, highly oxidative micro-environment that shatters the refractory pyridine ring at 1150°C, ensuring 100% conversion of nitrogen to NOx.
-
-
Detection: The gases pass through a heated copper reduction tube (converting NOx to N₂), separate via a GC column, and are quantified by the TCD. Validation: The sum of %C, %H, %N, %Cl, and %O should equal 100% ± 0.5%.
Protocol B: Schöninger Flask Combustion for Total Chlorine
While CHN analyzers can be equipped for halogen detection, the gold standard for quantifying the 19.63% chlorine content is oxygen flask combustion followed by Ion Chromatography (IC) [2].
-
Sample Preparation: Weigh 5.000 - 10.000 mg of the compound onto a piece of ashless filter paper. Fold the paper to encapsulate the powder and place it into a platinum sample carrier.
-
Absorption Solution: Add 10 mL of an alkaline hydrogen peroxide solution (0.1 M NaOH + 1% H₂O₂) into a heavy-walled 500 mL Erlenmeyer flask.
-
Combustion: Flush the flask with pure O₂ for 30 seconds. Ignite the tail of the filter paper and immediately plunge the platinum carrier into the flask, sealing it tightly.
-
Causality: The platinum acts as a catalyst in the oxygen-enriched environment, ensuring complete thermal destruction of the organic matrix [2].
-
-
Absorption: Invert the flask and allow it to sit for 30–45 minutes. The white fumes (combustion products) will be absorbed by the alkaline H₂O₂, quantitatively converting all chlorine species into stable chloride ions (Cl⁻).
-
Quantification: Dilute the absorption solution and inject it into an Ion Chromatograph. Quantify the chloride peak against a standard calibration curve.
Workflow Visualization
The following diagram illustrates the divergent pathways required to achieve complete elemental characterization of the compound.
Workflow comparison: CHN combustion with halogen scrubbing vs. Schöninger flask for Cl analysis.
Conclusion
For this compound, relying on a single analytical technique is insufficient due to structural interferences. A robust validation strategy requires modified CHN analysis (utilizing V₂O₅ promoters and Ag₂WO₄ scrubbers) to accurately determine Carbon, Hydrogen, and Nitrogen, paired orthogonally with Schöninger flask combustion to isolate and quantify the Chlorine content. By implementing these self-validating protocols, laboratories can ensure absolute confidence in their synthetic purity data.
References
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN PE Polska
- A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)
- BR42292 Elemental analysis applications compendium Thermo Fisher Scientific
Safety Operating Guide
Personal protective equipment for handling 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
The following guide details the Personal Protective Equipment (PPE) and handling protocols for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS: 1107053-87-1).
This operational framework is designed for researchers and safety officers. It prioritizes barrier integrity and exposure prevention , accounting for the specific toxicological risks associated with halogenated pyridine derivatives and
Executive Safety Summary
-
Compound Class: Halogenated Pyridine /
-Ketonitrile. -
Primary Hazards: Acute Toxicity (Oral/Dermal), Severe Eye Irritation/Damage, Respiratory Irritation.
-
Critical Risk: Cyanide Evolution. In the event of fire or contact with strong acids, the nitrile moiety may liberate Hydrogen Cyanide (HCN).
-
Immediate Action:
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the "Why" behind the hazard.
| Hazard Domain | Specific Risk Mechanism |
| Toxicological | Pyridine derivatives are readily absorbed through the skin. The 5-chloro substitution increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs. |
| Chemical | The |
| Physical | Typically a solid powder. Dust generation is the primary vector for inhalation exposure during weighing and transfer. |
PPE Selection Matrix
The following matrix dictates the required protection levels based on operational scale.
| PPE Component | Level 1: Analytical / Small Scale (<100 mg) | Level 2: Preparative / Synthesis (>100 mg to Gram Scale) |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness). Change outer glove immediately upon splash. | Laminate / Barrier Gloves (e.g., Silver Shield™) worn under Nitrile gloves. Pyridines can permeate nitrile rapidly. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1). | Chemical Goggles (tight-fitting) if working with solutions or fine powders. |
| Respiratory | Fume hood (Face velocity: 80–100 fpm). No respirator needed if hood is effective. | N95/P100 Respirator required if handling outside a hood or if dust generation is uncontrolled. |
| Body Defense | Standard Lab Coat (Cotton/Polyester). | Chemical-Resistant Apron (Tyvek® or PVC) over lab coat. |
3.1. The "Pyridine Problem" in Glove Selection
Critical Insight: Standard nitrile gloves offer poor protection against pyridine-based solvents and some derivatives, often showing breakthrough times of <1 minute .
-
Protocol: For solid handling, double nitrile is sufficient. For solutions (especially in organic solvents), you must use a laminate liner (Silver Shield/4H) or change nitrile gloves immediately after any contact.
Visualization: PPE Decision Logic
The following decision tree illustrates the logic flow for selecting PPE based on the physical state and quantity of the material.
Figure 1: PPE Selection Decision Tree. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate increasing levels of protection.
Operational Protocols
5.1. Weighing & Transfer (Solid Phase)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an anti-static gun or polonium strip if the powder is fluffy/static-prone to prevent dispersal.
-
Technique:
-
Place a pre-weighed vial on the balance.
-
Transfer solid using a disposable spatula.
-
Do not return excess material to the stock container (cross-contamination risk).
-
Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.
-
5.2. Doffing (Removal) Procedure
Improper removal of PPE is a common source of exposure.
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.
-
Apron: Remove without touching the front surface.
-
Eye Protection: Remove by the ear stems only.
-
Inner Gloves: Remove last. Wash hands immediately with soap and water.[1]
Disposal & Emergency Response
6.1. Waste Management
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Toxic Solid Organic Waste."
-
Liquid Waste: Collect in a carboy labeled "Toxic Organic Waste."
-
Crucial: Do not mix with acidic waste streams (e.g., waste from acid digestions) due to the theoretical risk of nitrile hydrolysis and cyanide evolution.
-
6.2. Spill Cleanup (Small Scale < 5g)
-
Alert: Notify nearby personnel.
-
PPE: Don Level 2 PPE (Goggles, Double Gloves, Apron).
-
Containment:
-
If Solid: Cover with a damp paper towel to prevent dust. Scoop up carefully.
-
If Liquid: Absorb with vermiculite or sand.
-
-
Decontamination: Clean the surface with a 10% bleach solution (oxidizes traces) followed by water.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56773853, this compound. Retrieved from [Link]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Pyridine Resistance Data). Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Recommendations for Chemical Protective Clothing: Pyridine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
